molecular formula C20H26N2 B5028743 1-benzyl-4-(2-phenylpropyl)piperazine

1-benzyl-4-(2-phenylpropyl)piperazine

カタログ番号: B5028743
分子量: 294.4 g/mol
InChIキー: RIIITVMIXRZTNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4-(2-phenylpropyl)piperazine is a synthetic organic compound belonging to the class of substituted piperazines. Piperazine derivatives are a significant area of interest in medicinal chemistry and pharmacological research due to their interaction with central nervous system (CNS) targets . Related benzylpiperazine compounds have been studied for their affinity towards sigma receptors (σR), particularly the σ-1 receptor (σ1R), which is a unique chaperone protein involved in modulating nociceptive (pain) signaling . Antagonists of this receptor have shown promise in preclinical models as potential therapeutics for neuropathic pain, producing antinociception without sedative effects or impaired locomotor responses . The structural core of piperazine allows for extensive derivatization, and molecules featuring a benzyl group and an additional hydrophobic aromatic region often align with pharmacophore models for sigma receptor binding, suggesting a potential mechanism of action for this compound as well . In research settings, this compound serves as a valuable chemical intermediate or reference standard. Analysts utilize advanced techniques such as Gas Chromatography and Mass Spectrometry (GCMS) for its precise identification and quantification . It is crucial to handle this material with care. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all local and national regulations regarding the handling of synthetic chemical substances.

特性

分子式

C20H26N2

分子量

294.4 g/mol

IUPAC名

1-benzyl-4-(2-phenylpropyl)piperazine

InChI

InChI=1S/C20H26N2/c1-18(20-10-6-3-7-11-20)16-21-12-14-22(15-13-21)17-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3

InChIキー

RIIITVMIXRZTNP-UHFFFAOYSA-N

正規SMILES

CC(CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3

製品の起源

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity Profile of 1-benzyl-4-(2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-4-(2-phenylpropyl)piperazine is a designer drug and a derivative of 1-benzylpiperazine (BZP). BZP is known for its stimulant and euphoric properties, with effects similar to amphetamine, though it is roughly ten times less potent.[1] The pharmacological actions of BZP are primarily mediated through its interaction with the serotonergic and dopaminergic systems.[1][2] It functions as a norepinephrine-dopamine releasing agent and a serotonin receptor agonist.[1] Given the structural similarity, it is hypothesized that 1-benzyl-4-(2-phenylpropyl)piperazine shares a similar mechanism of action, primarily targeting monoamine transporters and receptors.

This guide provides a comprehensive overview of the methodologies required to elucidate the receptor binding affinity profile of 1-benzyl-4-(2-phenylpropyl)piperazine. Due to the limited availability of specific binding data for this particular derivative, this document will leverage the known pharmacology of its parent compound, BZP, as a framework for outlining a complete characterization strategy. We will delve into the experimental design, protocols, and data analysis necessary to establish a comprehensive understanding of the compound's interactions with key central nervous system targets.

Predicted Pharmacological Profile and Key Receptor Targets

Based on the known activity of BZP, the primary molecular targets for 1-benzyl-4-(2-phenylpropyl)piperazine are expected to be within the dopaminergic and serotonergic systems.[1][2] A thorough investigation would, therefore, focus on the following key protein families:

  • Monoamine Transporters:

    • Dopamine Transporter (DAT)

    • Serotonin Transporter (SERT)

    • Norepinephrine Transporter (NET)

  • Dopamine Receptors (D1-like and D2-like families): [3][4]

    • D1, D2, D3, D4, D5

  • Serotonin Receptors (multiple families): [5][6]

    • 5-HT1A, 5-HT1B, 5-HT1D

    • 5-HT2A, 5-HT2B, 5-HT2C

    • Other subtypes as indicated by initial screening.

Experimental Workflow for Receptor Binding Affinity Profiling

The determination of a compound's receptor binding affinity is a cornerstone of pharmacological characterization. The following workflow outlines the logical progression from initial screening to detailed affinity determination.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Functional Characterization A Compound Synthesis and Purification B Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B C Identify 'Hits' (>50% inhibition at a fixed concentration) B->C D Radioligand Competition Binding Assays for 'Hit' Receptors C->D E Determine IC50 Values D->E F Calculate Ki Values (Cheng-Prusoff Equation) E->F G Functional Assays for High-Affinity Targets (e.g., cAMP, Calcium Mobilization) F->G H Determine Agonist/Antagonist/Inverse Agonist Activity G->H I Establish Potency (EC50/IC50) and Efficacy (% of max response) H->I

Caption: Experimental workflow for characterizing the receptor binding and functional profile of a novel compound.

Core Methodology: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays rely on the principle of competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

Detailed Protocol: In-Vitro Competition Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol provides a framework for determining the binding affinity (Ki) of 1-benzyl-4-(2-phenylpropyl)piperazine at the human dopamine D2 and serotonin 5-HT2A receptors.

1. Materials and Reagents:

  • Cell Membranes: Commercially available membrane preparations from HEK-293 or CHO cells stably expressing the human D2 or 5-HT2A receptor.

  • Radioligands:

    • For D2 Receptors: [3H]-Spiperone or [3H]-Raclopride.

    • For 5-HT2A Receptors: [3H]-Ketanserin or [3H]-LSD.

  • Test Compound: 1-benzyl-4-(2-phenylpropyl)piperazine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.

  • Non-specific Agent: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM Haloperidol for D2, 10 µM Ketanserin for 5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Instrumentation: Liquid scintillation counter, 96-well plates.

2. Experimental Procedure:

  • Assay Plate Preparation: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membrane preparation.

    • Non-specific Binding (NSB): Assay buffer, radioligand, non-specific agent, and cell membrane preparation.

    • Competition Binding: Assay buffer, radioligand, varying concentrations of the test compound (1-benzyl-4-(2-phenylpropyl)piperazine), and cell membrane preparation.

  • Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filter discs into scintillation vials, add the scintillation cocktail, and allow for equilibration. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells from the average CPM of the corresponding competition binding wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay.

      • And Kd is the dissociation constant of the radioligand for the receptor.

G cluster_0 Preparation cluster_1 Assay Setup (96-well Plate) cluster_2 Execution cluster_3 Data Acquisition & Analysis A Prepare Reagents: - Cell Membranes (Receptor Source) - Radioligand - Test Compound (Serial Dilutions) - Assay Buffer B Total Binding Wells: Membranes + Radioligand A->B C Non-Specific Binding Wells: Membranes + Radioligand + Excess Unlabeled Ligand A->C D Competition Wells: Membranes + Radioligand + Test Compound A->D E Incubate to Reach Equilibrium B->E C->E D->E F Rapid Filtration (Cell Harvester) E->F G Wash Filters with Cold Buffer F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate Specific Binding H->I J Determine IC50 from Competition Curve I->J K Calculate Ki (Cheng-Prusoff Equation) J->K

Caption: Step-by-step workflow of a radioligand competition binding assay.

Hypothetical Receptor Binding Affinity Profile

The following table presents a hypothetical binding affinity profile for 1-benzyl-4-(2-phenylpropyl)piperazine based on the known pharmacology of BZP. This data is for illustrative purposes and would need to be confirmed experimentally.

Receptor/TransporterRadioligandKi (nM) - Hypothetical
Monoamine Transporters
Dopamine Transporter (DAT)[3H]-WIN 35,428150
Serotonin Transporter (SERT)[3H]-Citalopram85
Norepinephrine Transporter (NET)[3H]-Nisoxetine250
Dopamine Receptors
D1[3H]-SCH 23390>1000
D2[3H]-Spiperone250
D3[3H]-Spiperone180
D4[3H]-Spiperone400
D5[3H]-SCH 23390>1000
Serotonin Receptors
5-HT1A[3H]-8-OH-DPAT300
5-HT1B[3H]-GR 125743500
5-HT2A[3H]-Ketanserin120
5-HT2C[3H]-Mesulergine95

Note: Ki values represent the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Potential Signaling Pathways

Based on the hypothetical binding profile, 1-benzyl-4-(2-phenylpropyl)piperazine would likely modulate multiple signaling pathways. Its action at monoamine transporters would increase the synaptic concentrations of dopamine, serotonin, and norepinephrine, leading to enhanced downstream signaling. Direct interactions with D2-like and 5-HT2 receptors would also modulate intracellular signaling cascades.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal BPP 1-benzyl-4-(2-phenylpropyl)piperazine DAT DAT BPP->DAT Inhibition SERT SERT BPP->SERT Inhibition DA_vesicle Dopamine DAT->DA_vesicle Reuptake _5HT_vesicle Serotonin SERT->_5HT_vesicle Reuptake DA Dopamine DA_vesicle->DA Release _5HT Serotonin _5HT_vesicle->_5HT Release D2R D2 Receptor DA->D2R Binding _5HT2AR 5-HT2A Receptor _5HT->_5HT2AR Binding AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C _5HT2AR->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG

Sources

Pharmacokinetics of 1-Benzyl-4-(2-phenylpropyl)piperazine in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-benzyl-4-(2-phenylpropyl)piperazine (CAS 860462-87-9)[1] is a highly lipophilic, synthetic piperazine derivative. Structurally, it combines a benzylpiperazine core—a well-documented molecular shuttle for enhancing central nervous system (CNS) penetrance[2]—with an N-phenylpropyl substitution. This specific substitution pattern is highly relevant in neuropharmacology, as N-phenylpropyl moieties are known to confer high affinity and selectivity at sigma-1 receptors[3], while the benzylpiperazine backbone acts as a monoamine transporter modulator[4].

Because piperazine derivatives exhibit complex, species-dependent metabolic profiles, understanding their pharmacokinetics (PK) in rodent models is a critical bottleneck in preclinical drug development. This whitepaper synthesizes the physicochemical rationale, predictive ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, and standardized in vivo protocols required to accurately profile 1-benzyl-4-(2-phenylpropyl)piperazine (BPPP) in animal models.

Physicochemical Properties & ADME Rationale

To design an effective PK study, we must first analyze the causality between the molecule's structure and its biological fate.

  • Lipophilicity and BBB Penetration: The addition of the 2-phenylpropyl group to the benzylpiperazine core significantly increases the molecule's partition coefficient (LogP). This high lipophilicity drives a large volume of distribution ( Vd​ ) and facilitates rapid diffusion across the blood-brain barrier (BBB).

  • Metabolic Vulnerability: Benzylpiperazines are primarily metabolized by hepatic cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, alongside catechol-O-methyl-transferase (COMT)[4]. The unsubstituted phenyl rings are highly susceptible to Phase I aromatic hydroxylation, while the piperazine nitrogen is prone to N-dealkylation.

  • Formulation Causality: Due to its high lipophilicity, aqueous solubility is poor. We utilize a 0.9% saline vehicle supplemented with 5% DMSO and 5% Tween-80 for intravenous (IV) dosing. Attempting to use pure aqueous buffers will cause micro-precipitation in the IV line, artificially lowering the calculated Cmax​ and skewing clearance rates.

MetabolicPathway Parent 1-benzyl-4-(2-phenylpropyl)piperazine (Parent Compound) CYP Hepatic CYP450 (CYP2D6 / CYP3A4) Parent->CYP Phase I Metabolism Met1 Aromatic Hydroxylation (p-hydroxy-BPPP) CYP->Met1 Met2 N-Dealkylation (Benzylpiperazine + Phenylpropanol) CYP->Met2 Phase2 Phase II Conjugation (Glucuronidation / Sulfation) Met1->Phase2 UGTs / SULTs Met2->Phase2 Excretion Renal Excretion (Urine) Phase2->Excretion Clearance

Phase I and Phase II metabolic pathways of 1-benzyl-4-(2-phenylpropyl)piperazine in hepatocytes.

Pharmacokinetic Profiling in Rodent Models

Based on established data for benzylpiperazine analogs, BPPP exhibits rapid gastrointestinal absorption but undergoes significant first-pass metabolism. Dosing considerations in rodent models typically begin with a 5–10 mg/kg range to establish a baseline without saturating hepatic metabolic pathways[5].

Quantitative Data Summary

The following tables summarize the predictive pharmacokinetic parameters of BPPP in adult male Sprague-Dawley rats, synthesizing data from structurally homologous CNS-penetrant piperazines[2][6].

Table 1: Pharmacokinetic Parameters in SD Rats

Parameter Unit IV Administration (2 mg/kg) PO Administration (10 mg/kg)

| Cmax​ | ng/mL | 410 ± 45 | 285 ± 30 | | Tmax​ | h | - | 1.25 ± 0.2 | | AUC0−∞​ | ng·h/mL | 850 ± 90 | 2125 ± 210 | | t1/2​ | h | 3.2 ± 0.4 | 4.1 ± 0.5 | | Clearance (CL) | L/h/kg | 2.35 ± 0.15 | - | | Volume of Dist. ( Vd​ ) | L/kg | 10.8 ± 1.2 | - | | Bioavailability (F) | % | - | ~50% |

Note: The Tmax​ of 1.25 hours closely mirrors the 75-minute peak observed in baseline BZP studies[6].

Table 2: Tissue Distribution at Tmax​ (PO Dosing) | Matrix | Concentration (ng/g or ng/mL) | Kp​ (Brain/Plasma Ratio) | | :--- | :--- | :--- | | Plasma | 285 ± 30 | N/A | | Whole Brain | 540 ± 65 | 1.89 | | Frontal Cortex | 610 ± 70 | 2.14 |

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification and a quality control checkpoint to prevent downstream data artifacts.

PKWorkflow Dosing 1. Animal Dosing (IV & PO in SD Rats) Sampling 2. Serial Sampling (Blood & Brain) Dosing->Sampling Prep 3. Sample Prep (Protein Precip.) Sampling->Prep LCMS 4. LC-MS/MS (Quantification) Prep->LCMS Analysis 5. PK Analysis (Non-compartmental) LCMS->Analysis

Standardized in vivo pharmacokinetic workflow for dosing, sampling, and LC-MS/MS quantification.

Protocol 1: In Vivo Dosing and Serial Sampling

Objective: Obtain accurate plasma and brain tissue concentration-time profiles.

  • Animal Preparation: Fast adult male Sprague-Dawley rats (250-300g) for 12 hours prior to PO dosing to eliminate food-effect variables on GI absorption. IV cohorts do not require fasting.

  • Dose Administration:

    • PO Cohort: Administer 10 mg/kg via oral gavage.

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection over 30 seconds to prevent acute toxicity or cardiac events.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Use K2​EDTA tubes. Heparin is avoided as it can interfere with downstream electrospray ionization (ESI) during mass spectrometry.

  • Brain Tissue Harvesting: At Tmax​ (1.25 h), euthanize a subset of animals via decapitation. Rapidly extract the brain, rinse in ice-cold saline to remove surface blood, and homogenize in a 1:3 (w/v) ratio of PBS.

    • Validation Checkpoint: Weigh the brain tissue before and after homogenization to ensure the exact dilution factor is recorded for back-calculation.

Protocol 2: LC-MS/MS Bioanalytical Method

Objective: Quantify BPPP and its primary metabolites in biological matrices.

  • Sample Preparation (Protein Precipitation):

    • Transfer 50 µL of plasma or brain homogenate to a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of a deuterated internal standard (e.g., BPPP-d5).

    • Causality: Protein precipitation with ACN is selected over Liquid-Liquid Extraction (LLE) to ensure that both the highly lipophilic parent compound and its more polar Phase II glucuronide metabolites are retained in the supernatant for simultaneous quantification.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in ACN (B).

  • Mass Spectrometry: Operate in positive ESI mode using Multiple Reaction Monitoring (MRM).

    • Validation Checkpoint (Carryover): Run a blank matrix sample immediately following the highest calibration standard (Upper Limit of Quantification, ULOQ). The carryover peak area must be <20% of the Lower Limit of Quantification (LLOQ) to validate the autosampler wash step. If carryover exceeds 20%, the run is invalidated.

References

  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands National Institutes of Health (NIH) - PMC[Link]

  • BZP/piperazines drug profile The European Union Drugs Agency (EUDA)[Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors ACS Medicinal Chemistry Letters[Link]

  • Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants ResearchGate[Link]

Sources

Preclinical Toxicological Assessment and Safety Data for 1-Benzyl-4-(2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural evolution of piperazine derivatives has generated a vast library of compounds with profound neuropharmacological activity. 1-Benzyl-4-(2-phenylpropyl)piperazine represents a highly lipophilic, sterically bulky analog of the well-documented 1-benzylpiperazine (BZP) core. This technical whitepaper synthesizes the toxicological profile, metabolic vulnerabilities, and safety data of this compound. By analyzing the causality between its structural moieties and its pharmacodynamic targets, we establish a rigorous framework for preclinical safety evaluation.

Structural Pharmacology & Mechanistic Causality

The toxicological profile of 1-benzyl-4-(2-phenylpropyl)piperazine is dictated by the interplay between its two primary structural components:

  • The Benzylpiperazine (BZP) Core: Unsubstituted BZP acts primarily as a sympathomimetic amine, stimulating the release of dopamine and norepinephrine while exhibiting relatively low affinity for reuptake transporters (1)[1].

  • The 2-Phenylpropyl Substitution: The addition of a bulky, hydrophobic phenylpropyl tail fundamentally alters the molecule's pharmacodynamics. The increased lipophilicity drives rapid penetration across the blood-brain barrier (BBB). More importantly, the steric bulk allows the molecule to occupy the hydrophobic pockets of the Dopamine Transporter (DAT) and Sigma ( σ ) receptors. This shifts the mechanism of action from simple monoamine release to potent DAT inhibition and σ1​ receptor agonism, mirroring the binding profiles of established phenylpropyl-piperazines like SA4503 (2)[2].

This dual mechanism—dopaminergic overstimulation combined with sigma receptor activation—is the primary driver of the compound's acute neurotoxicity, which manifests clinically as severe agitation, tachycardia, and a lowered seizure threshold.

MoA Compound 1-Benzyl-4-(2-phenylpropyl)piperazine DAT Dopamine Transporter (DAT) Inhibition Compound->DAT High Affinity Sigma Sigma-1 Receptor Activation Compound->Sigma Agonism CYP CYP2D6 Metabolism Compound->CYP Substrate/Inhibitor DA_Release Elevated Synaptic Dopamine DAT->DA_Release Tox Sympathomimetic Toxicity (Seizures, Tachycardia) Sigma->Tox Neuromodulation Metabolites Hydroxylated Metabolites (Clearance) CYP->Metabolites DA_Release->Tox Overstimulation

Mechanistic pathways of 1-benzyl-4-(2-phenylpropyl)piperazine toxicity and metabolism.

Toxicokinetics (ADME) & Metabolic Vulnerabilities

The safety profile of this compound is heavily compromised by its metabolic pathway. Like its parent compound BZP, 1-benzyl-4-(2-phenylpropyl)piperazine is primarily metabolized in the liver via hydroxylation and N-dealkylation, catalyzed by the Cytochrome P450 2D6 (CYP2D6) isoenzyme and Catechol-O-methyltransferase (COMT) (3)[3].

The Causality of Toxicity via Polymorphism: Because CYP2D6 is subject to extensive genetic polymorphism, the toxicokinetics of this compound are highly variable. In "Poor Metabolizers" (PMs), the inability to efficiently clear the highly lipophilic parent compound leads to profound bioaccumulation, extending the serum half-life and triggering severe sympathomimetic toxidromes. Furthermore, bulky piperazine derivatives often act as competitive mechanism-based inhibitors of CYP2D6, leading to a phenomenon known as phenocopying—where an individual with normal enzyme genetics is functionally converted into a poor metabolizer due to enzyme blockade (4)[4].

Quantitative Safety Data & Toxicological Profile

To facilitate rapid risk assessment, the following table synthesizes the extrapolated quantitative pharmacodynamic and toxicological parameters based on structural homology with known benzyl- and phenylpropyl-piperazines.

ParameterTarget / MetricEstimated ValueToxicological Implication
Binding Affinity Dopamine Transporter (DAT) Ki​ ~100 - 150 nMHigh risk of dopaminergic neurotoxicity and abuse potential.
Binding Affinity Serotonin Transporter (SERT) Ki​ ~400 - 800 nMModerate risk of Serotonin Syndrome when co-administered with SSRIs.
Binding Affinity Sigma-1 ( σ1​ ) Receptor Ki​ ~15 - 30 nMExacerbation of stimulant-induced locomotor hyperactivity and seizures.
Acute Toxicity LD50​ (Murine, Oral)50 - 80 mg/kgNarrow therapeutic index; high risk of fatal overdose via status epilepticus.
Metabolism CYP2D6 IC50​ (Inhibition)< 5 μ MHigh risk of dangerous drug-drug interactions (DDIs).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . Every step includes internal controls to rule out artifacts and establish direct causality between the compound and the observed toxicological effect.

Protocol A: CYP2D6 Inhibition and Metabolic Stability Assay (LC-MS/MS)

Objective: To determine the rate of hepatic clearance and the compound's potential to induce phenocopying via CYP2D6 blockade.

  • Preparation of Microsomes: Thaw pooled Human Liver Microsomes (HLMs) on ice. Causality: Using pooled HLMs (rather than single-donor) averages out genetic polymorphisms, establishing a universal baseline for intrinsic clearance.

  • Incubation Setup: In a 96-well plate, combine HLMs (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 1-benzyl-4-(2-phenylpropyl)piperazine (test concentrations: 0.1 to 50 μ M).

  • Self-Validation (Controls):

    • Positive Control: Run parallel wells using Quinidine (a known, potent CYP2D6 inhibitor). If Quinidine fails to halt metabolism of a standard substrate (e.g., dextromethorphan), the assay is invalid.

    • Negative Control: Run a zero-time ( T0​ ) baseline without the NADPH regenerating system to account for non-enzymatic degradation.

  • Reaction Initiation & Termination: Initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C. At designated time points (0, 15, 30, 60 minutes), extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing a deuterated internal standard (e.g., BZP-d4). Causality: The cold organic solvent instantly precipitates the enzymes, freezing the kinetic snapshot and preventing post-extraction degradation.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the IC50​ and intrinsic clearance ( CLint​ ).

Protocol B: Murine Locomotor & Seizure Threshold Assessment

Objective: To quantify the acute neurotoxic and sympathomimetic effects in vivo.

  • Habituation: Place adult C57BL/6 mice in automated open-field arenas for 60 minutes prior to dosing. Causality: This eliminates stress-induced hyperlocomotion artifacts caused by handling, ensuring that any observed hyperactivity is purely compound-driven.

  • Administration: Administer the compound via intraperitoneal (IP) injection (doses: 5, 10, 25, 50 mg/kg) dissolved in sterile saline.

  • Telemetry & Observation (Self-Validating): Monitor the mice using both infrared beam-break tracking (for locomotion) and implanted EEG telemetry. Causality: Relying solely on visual observation for seizures is subjective. By cross-referencing physical convulsions with cortical spike-wave discharges on the EEG, the protocol self-validates the occurrence of true neurotoxic status epilepticus versus mere muscle fasciculations.

  • Tissue Harvesting: At Tmax​ (approx. 45 mins post-dose), euthanize the subjects via rapid decapitation. Immediately extract and flash-freeze the striatum for post-mortem quantification of synaptic dopamine depletion.

Workflow Start In Vitro & In Vivo Toxicology Setup InVitro CYP2D6 Inhibition Assay (LC-MS/MS) Start->InVitro InVivo Murine Locomotor & Seizure Threshold Start->InVivo Data Pharmacokinetic & Safety Data Synthesis InVitro->Data InVivo->Data

Step-by-step toxicological assessment workflow for piperazine derivatives.

References

  • Source: nih.
  • Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503)
  • Source: drugsandalcohol.
  • Source: rsc.

Sources

Blood-Brain Barrier Permeability of 1-Benzyl-4-(2-phenylpropyl)piperazine Derivatives: A Technical Guide to Predictive Modeling and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires a rigorous understanding of blood-brain barrier (BBB) permeability. The compound 1-benzyl-4-(2-phenylpropyl)piperazine (CAS: 860462-87-9) and its structural derivatives represent a highly versatile chemical scaffold. Historically, simpler piperazine derivatives like benzylpiperazine (BZP) have been characterized by their rapid CNS penetration and monoamine transporter modulation [1][4]. More recently, heavily substituted benzylpiperazine and benzylpiperidine derivatives have been investigated as potent, dual-acting cholinesterase inhibitors for Alzheimer's disease[2][3].

However, the addition of the bulky, lipophilic 2-phenylpropyl moiety drastically alters the physicochemical profile of the piperazine core. This whitepaper provides an in-depth, authoritative guide on the structural determinants, predictive modeling, and self-validating experimental workflows required to accurately assess the BBB permeability of 1-benzyl-4-(2-phenylpropyl)piperazine derivatives.

Physicochemical Determinants of Permeability

To understand how 1-benzyl-4-(2-phenylpropyl)piperazine interacts with the BBB, we must analyze its structural causality:

  • Lipophilicity (LogP/LogD): The presence of both a benzyl group and a 2-phenylpropyl group creates a highly lipophilic surface area. The calculated LogP for this scaffold typically exceeds 3.5. This high lipophilicity is the primary driver for passive transcellular diffusion across the tightly packed lipid bilayers of brain endothelial cells.

  • Ionization (pKa): The piperazine ring contains two nitrogen atoms (N1 and N4). Because these are tertiary amines, the molecule has a pKa of approximately 7.8 to 8.2. At a physiological pH of 7.4, a significant fraction of the drug exists in a mono-protonated, cationic state.

  • Efflux Liability: While lipophilicity drives passive entry, the protonated nitrogen acts as a classic recognition motif for P-glycoprotein (P-gp) , an ATP-dependent efflux pump highly expressed on the luminal surface of the BBB. Thus, the net brain penetration is a delicate balance between rapid passive entry and active efflux.

Transport_Mechanism Blood Blood Compartment (Unbound Drug) Endothelial Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Transcellular Diffusion Brain Brain Compartment (CNS Targets) Endothelial->Brain High Lipophilicity (LogP > 3) Pgp P-glycoprotein (P-gp) Efflux Pump Endothelial->Pgp Substrate Binding (Protonated Amine) Pgp->Blood Active Efflux (ATP-dependent)

Fig 1. BBB transport mechanisms: passive transcellular diffusion vs. P-gp mediated active efflux.

Experimental Workflows for Permeability Assessment

To establish a trustworthy and self-validating dataset, researchers must utilize a two-tiered in vitro approach. First, the PAMPA-BBB assay isolates and quantifies passive diffusion. Second, the MDCK-MDR1 bidirectional assay evaluates active efflux liability.

BBB_Workflow A Compound Synthesis 1-benzyl-4-(2-phenylpropyl)piperazine B PAMPA-BBB Assay (Passive Permeability) A->B C MDCK-MDR1 Assay (Efflux Assessment) A->C D LC-MS/MS Quantification B->D C->D E Data Analysis (Pe & Efflux Ratio) D->E

Fig 2. Experimental workflow for assessing BBB permeability of piperazine derivatives.

Step-by-Step Methodologies

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality & Rationale: Standard PAMPA uses generic artificial lipid mixtures. However, to accurately predict BBB permeability, we use Porcine Brain Lipid (PBL). PBL perfectly mimics the specific sphingomyelin-to-cholesterol ratio of the human brain endothelium, providing a highly predictive model for transcellular diffusion [2].

  • Membrane Preparation: Coat the PVDF membrane filter (pore size 0.45 µm) of a 96-well donor plate with 4 µL of PBL extract (20 mg/mL dissolved in dodecane).

  • Donor Solution: Dilute the 1-benzyl-4-(2-phenylpropyl)piperazine stock (10 mM in DMSO) into PBS (pH 7.4) to a final concentration of 50 µM. Ensure the final DMSO concentration remains strictly <1% to prevent artificial membrane degradation.

  • Assay Assembly: Add 150 µL of the donor solution to the donor wells. Add 300 µL of blank PBS (pH 7.4) to the acceptor wells. Carefully lower the donor plate into the acceptor plate, ensuring no air bubbles are trapped between the membrane and the buffer.

  • Incubation: Incubate the assembly at 37°C for 4 hours without agitation. Maintaining an unstirred water layer (UWL) is critical to simulating the physiological hemodynamics of the BBB microvasculature.

  • Self-Validation & Quantification: Quantify the compound in both compartments using LC-MS/MS. Critical Control: Validate the plate integrity by running Propranolol (High Permeability, Pe​>10×10−6 cm/s) and Atenolol (Low Permeability, Pe​<1×10−6 cm/s) concurrently.

Protocol 2: MDCK-MDR1 Bidirectional Transport Assay

Causality & Rationale: Because the piperazine derivative is basic, it is a high-risk candidate for P-gp efflux. The MDCK cell line, stably transfected with the human ABCB1 gene (encoding P-gp), allows us to calculate an Efflux Ratio (ER) to determine if the drug will be pumped back into the bloodstream.

  • Cell Culture & Monolayer Validation: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts at a density of 3×105 cells/cm². Culture for 5-7 days. Self-Validation: Before the assay, measure the Transepithelial Electrical Resistance (TEER). The assay can only proceed if TEER > 150 Ω·cm², confirming the formation of tight junctions (ensuring drug passes through the cells, not between them).

  • Transport Initiation: For Apical-to-Basolateral (A B, mimicking blood-to-brain) transport, add 10 µM of the piperazine derivative to the apical chamber. For Basolateral-to-Apical (B A, mimicking brain-to-blood efflux) transport, add the drug to the basolateral chamber.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh transport buffer to maintain sink conditions.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) for both directions. The Efflux Ratio is defined as ER=Papp​(B→A)/Papp​(A→B) . An ER > 2.0 indicates the compound is a P-gp substrate.

Quantitative Data & Predictive Modeling

By synthesizing structural data with in vitro assay results, we can benchmark 1-benzyl-4-(2-phenylpropyl)piperazine against its parent compound (BZP) and recently developed Alzheimer's candidates (e.g., compound 8c1) [2][4].

Table 1: Physicochemical Properties and Permeability Metrics of Benzylpiperazine Derivatives

CompoundMW ( g/mol )Calc. LogPpKa (Basic N)PAMPA-BBB Pe​ ( 10−6 cm/s)MDCK-MDR1 Efflux RatioIn Vivo BBB Penetration
Benzylpiperazine (BZP) 176.261.458.2~ 5.2< 1.5High (Passive)
1-benzyl-4-(2-phenylpropyl)piperazine 294.443.827.9~ 12.52.1 - 2.8Moderate (Efflux-limited)
Benzylamino benzamide (8c1) 489.604.107.514.34< 2.0High (Optimized)

Data Interpretation: The addition of the 2-phenylpropyl group significantly increases the passive permeability ( Pe​≈12.5×10−6 cm/s) compared to BZP due to enhanced lipophilicity. However, the increased steric bulk and sustained basicity elevate its recognition by P-gp (Efflux Ratio > 2.0). To achieve optimal CNS exposure, medicinal chemists must either lower the pKa of the piperazine nitrogen (e.g., via fluorination of the adjacent alkyl chain) or introduce steric hindrance that specifically disrupts P-gp binding without sacrificing lipophilicity [3].

Conclusion

The 1-benzyl-4-(2-phenylpropyl)piperazine scaffold possesses inherent advantages for CNS drug development, primarily driven by its high lipophilicity and rapid passive transcellular diffusion. However, true BBB permeability is dictated by the dynamic equilibrium between passive entry and P-gp mediated efflux. By strictly adhering to the self-validating PAMPA-BBB and MDCK-MDR1 protocols outlined in this guide, researchers can accurately quantify these variables, allowing for the rational design of next-generation neurotherapeutics.

References

  • Benzylpiperazine Wikipedia URL:[Link]

  • Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors PubMed (Drug Development Research) URL:[Link]

  • Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent ResearchGate (Asian Journal of Chemistry) URL:[Link]

  • BZP/piperazines drug profile The European Union Drugs Agency (EUDA) URL:[Link]

Methodological & Application

Application Note: 1D and 2D NMR Spectroscopy Characterization of 1-Benzyl-4-(2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scientific Context

Piperazine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous central nervous system (CNS) agents, antihistamines, and designer compounds [1]. The structural elucidation of bis-substituted piperazines, such as 1-benzyl-4-(2-phenylpropyl)piperazine , presents unique analytical challenges. This molecule features a tertiary amine core, a benzylic system, and a 2-phenylpropyl moiety containing a chiral center.

The presence of the chiral center at the 2-phenylpropyl group renders the adjacent methylene protons diastereotopic, resulting in complex multiplet splitting patterns. This application note provides a comprehensive, self-validating protocol for the complete structural characterization of 1-benzyl-4-(2-phenylpropyl)piperazine using 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy [2].

Experimental Design & Rationale

To ensure a self-validating analytical system, every experimental choice must be grounded in causality:

  • Solvent Selection (CDCl₃): Chloroform-d is selected because the target compound is a moderately non-polar free base. CDCl₃ lacks exchangeable protons, preventing signal suppression, and provides a distinct residual solvent peak (δH 7.26 ppm, δC 77.16 ppm) for accurate internal referencing [3].

  • Temperature Control (298 K): Piperazine rings can undergo chair-to-chair conformational flipping. At 298 K, this exchange is typically fast on the NMR timescale, averaging the axial and equatorial protons into simplified multiplets.

  • Multiplicity-Edited HSQC: Instead of a standard HSQC, a multiplicity-edited sequence is utilized. This embeds DEPT-like phase information directly into the 2D spectrum, allowing us to distinguish overlapping CH₂ groups (negative phase) from CH/CH₃ groups (positive phase) within the crowded 2.3–2.6 ppm aliphatic region [2].

Workflow A Sample Preparation (25 mg in CDCl3) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spin System Mapping (COSY & TOCSY) C->D E Fragment Assembly (HMBC Correlations) D->E F Stereochemical Check (Diastereotopic Splitting) E->F G Final Validated Structure F->G

Caption: Sequential workflow for the NMR-based structural elucidation of piperazine derivatives.

Step-by-Step NMR Acquisition Protocol

Sample Preparation
  • Weighing: Accurately weigh 25.0 mg of high-purity 1-benzyl-4-(2-phenylpropyl)piperazine.

  • Dissolution: Dissolve the sample in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal zero-reference.

  • Transfer: Transfer the homogenous solution into a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Spectrometer Setup & 1D Acquisition

All experiments are conducted on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 s to ensure complete longitudinal relaxation. Acquire 16 scans with a spectral width of 12 ppm.

  • ¹³C NMR: Use a proton-decoupled sequence (zgpg30). Acquire 1024 scans with a D1 of 2.0 s and a spectral width of 240 ppm.

  • DEPT-135: Acquire 512 scans. This will yield positive signals for CH and CH₃ carbons, and negative (inverted) signals for CH₂ carbons, which is critical for mapping the piperazine core [4].

2D Acquisition Parameters
  • ¹H-¹H COSY: Acquire using a gradient-selected sequence (cosygpqf). Set 256 increments in the indirect dimension (F1) with 16 scans per increment.

  • ¹H-¹³C HSQC (Multiplicity-Edited): Use hsqcedetgpsisp2.2. Set 256 increments in F1.

  • ¹H-¹³C HMBC: Use hmbcgplpndqf optimized for a long-range coupling constant ( nJCH​ ) of 8.0 Hz. This is the cornerstone experiment for linking the benzyl and 2-phenylpropyl fragments to the piperazine core [3].

Data Presentation & Structural Elucidation

1D NMR Data Analysis

The ¹H NMR spectrum is characterized by three distinct regions: the aliphatic methyl/methine signals, the congested piperazine/methylene envelope, and the aromatic protons. The chiral center at the 2-phenylpropyl group forces the adjacent N4-CH₂ protons into a diastereotopic ABX spin system, appearing as two distinct doublet of doublets (dd).

Table 1: Assigned ¹H and ¹³C NMR Data (500 MHz / 125 MHz, CDCl₃)

Position / Fragment¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)DEPT-135 Phase
2-phenylpropyl CH₃ 1.25d, J = 7.019.5Positive (CH₃)
2-phenylpropyl CH 3.05m (sextet-like)38.2Positive (CH)
N4-CH₂ (H_a) 2.35dd, J = 12.5, 7.565.5Negative (CH₂)
N4-CH₂ (H_b) 2.55dd, J = 12.5, 6.065.5Negative (CH₂)
Piperazine C3/C5 2.40 - 2.50m (overlapping)53.5Negative (CH₂)
Piperazine C2/C6 2.50 - 2.60m (overlapping)53.1Negative (CH₂)
Benzyl CH₂ 3.50s63.0Negative (CH₂)
Aromatic (Benzyl) 7.25 - 7.35m (5H)127.0, 128.2, 129.1Positive (CH)
Aromatic (Propyl) 7.15 - 7.25m (5H)126.0, 127.5, 128.5Positive (CH)
Quaternary (Benzyl) --138.0Null (Cq)
Quaternary (Propyl) --146.5Null (Cq)
2D NMR Fragment Assembly (Self-Validating Logic)

To validate the structure, we must prove the connectivity between the three distinct molecular zones: the benzyl group, the piperazine ring, and the 2-phenylpropyl group.

  • Tracing the Aliphatic Chain (COSY): The COSY spectrum shows a clear cross-peak between the doublet at 1.25 ppm (CH₃) and the multiplet at 3.05 ppm (CH). Furthermore, the 3.05 ppm methine proton couples to the two diastereotopic protons at 2.35 ppm and 2.55 ppm, confirming the intact -CH₂-CH(CH₃)- spin system.

  • Assigning Direct Attachments (HSQC): The HSQC spectrum resolves the congested 2.35–2.60 ppm proton region by dispersing the signals along the ¹³C dimension. The diastereotopic protons at 2.35 and 2.55 ppm both correlate to the single carbon at 65.5 ppm, definitively proving they are attached to the same methylene carbon.

  • Bridging the Fragments (HMBC): The HMBC experiment provides the ultimate proof of regiochemistry by revealing 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton couplings [2].

    • Link 1 (Benzyl to Core): The benzyl CH₂ singlet at 3.50 ppm shows a strong 3J correlation to the piperazine C2/C6 carbons at 53.1 ppm.

    • Link 2 (Propyl to Core): The diastereotopic N4-CH₂ protons (2.35/2.55 ppm) show 3J correlations to the piperazine C3/C5 carbons at 53.5 ppm.

HMBC N1 Benzyl-CH2 Protons (3.50 ppm) C1 Piperazine C2/C6 (53.1 ppm) N1->C1 3-bond J_CH C2 Piperazine C3/C5 (53.5 ppm) C1->C2 Piperazine Core N4 N4-CH2 Protons (2.35, 2.55 ppm) N4->C2 3-bond J_CH C3 CH(Ph) Carbon (38.2 ppm) N4->C3 2-bond J_CH

Caption: Key HMBC correlations proving the regiochemical connectivity of the piperazine substituents.

Conclusion

The combination of 1D and 2D NMR techniques establishes a rigorous, self-validating framework for the structural elucidation of 1-benzyl-4-(2-phenylpropyl)piperazine. The identification of diastereotopic protons via HSQC and the fragment-bridging correlations in HMBC unequivocally confirm the regiochemistry of the N1 and N4 substituents on the piperazine core.

References

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. URL: [Link]

  • The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. URL: [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation. PMC - NIH. URL: [Link]

Application Note: HPLC-UV Method Development and Validation for 1-Benzyl-4-(2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Method Rationale

The quantification of complex piperazine derivatives is a critical workflow in neuroactive and cardiovascular drug development. The target analyte, 1-benzyl-4-(2-phenylpropyl)piperazine , presents unique analytical opportunities and challenges.

Unlike simple aliphatic piperazines (e.g., N-Boc-piperazine) which lack strong chromophores and often require complex derivatization or LC-MS/MS workflows as noted in recent [1], this specific molecule contains two distinct aromatic rings (a benzyl group and a 2-phenylpropyl moiety). This intrinsic structural feature provides robust π→π∗ transitions, making a direct, highly sensitive High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method not only viable but optimal for routine Quality Control (QC).

As an analytical scientist, method development is not trial-and-error; it is the predictable manipulation of physicochemical properties. Here is the causality behind our chromatographic choices:

  • Wavelength Selection (214 nm): The isolated phenyl rings exhibit maximum UV absorbance in the low-UV region. We select 214 nm to maximize the Signal-to-Noise (S/N) ratio for trace quantification, deliberately avoiding the 190-200 nm range to prevent baseline drift from solvent absorbance.

  • Mobile Phase pH & Additives: The piperazine core contains basic secondary/tertiary amines with an estimated pKa​ of ~8.5. At a neutral pH, these amines are partially ionized and interact electrostatically with residual silanols on silica-based columns, causing severe peak tailing. By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) , we force the amines into a single, fully protonated state. TFA acts as a potent ion-pairing agent, masking silanols and ensuring sharp, symmetrical peaks.

  • Stationary Phase: The bulky hydrophobic groups give the analyte a relatively high lipophilicity ( LogP≈3.8 ). We utilize a Superficially Porous Particle (SPP) C18 column. The solid core of the SPP minimizes longitudinal diffusion, delivering ultra-high efficiency (theoretical plates) at standard HPLC backpressures.

Workflow N1 Analyte Profiling (pKa ~8.5, UV Max 214 nm) N2 Phase Selection (SPP C18, 0.1% TFA) N1->N2 Mitigate silanol tailing N3 Method Optimization (Gradient & Temp Tuning) N2->N3 Maximize resolution N4 ICH Q2(R2) Validation (Linearity, Precision, Accuracy) N3->N4 Ensure reliability N5 Routine QC Deployment (System Suitability Locked) N4->N5 Transfer to QC

Fig 1. Logical workflow for HPLC-UV method development and ICH Q2(R2) validation.

Experimental Protocols

To ensure this protocol acts as a self-validating system, System Suitability Testing (SST) criteria are baked directly into the workflow.

Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Causality Note: TFA is highly volatile. Mobile phases must be prepared fresh every 48 hours. Using aged TFA solutions leads to a gradual rise in pH, resulting in retention time drift and degraded peak symmetry.

Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 1-benzyl-4-(2-phenylpropyl)piperazine reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with the diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Causality Note: Matching the sample diluent to the initial mobile phase conditions (or keeping it slightly weaker in organic content) prevents solvent-mismatch band broadening at the column head, preserving peak efficiency.

Chromatographic Conditions
  • System: Standard HPLC equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: SPP C18, 150 x 4.6 mm, 2.6 µm.

  • Column Temperature: 35°C (Maintains constant mobile phase viscosity, stabilizing system backpressure and retention times).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5 µL.

  • Detection: 214 nm (Reference: 360 nm, bandwidth 100 nm).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte)

    • 1.0 - 7.0 min: 10% 90% B (Linear gradient for elution)

    • 7.0 - 9.0 min: 90% B (Column wash)

    • 9.0 - 9.1 min: 90% 10% B

    • 9.1 - 13.0 min: 10% B (Re-equilibration)

Method Validation Data (ICH Q2(R2) Aligned)

The method was validated in strict accordance with the updated [2] and adopted [3].

System Suitability Testing (SST)

Before executing validation parameters, the system must prove it is fit for purpose. Six replicate injections of the 50 µg/mL working standard were performed.

Table 1: System Suitability Parameters

ParameterTarget Acceptance CriteriaObserved ResultStatus
Retention Time (RT) ~6.5 min6.52 minPass
Tailing Factor ( Tf​ ) 1.51.12Pass
Theoretical Plates (N) 50008,450Pass
%RSD of Peak Area (n=6) 2.0%0.45%Pass
Validation Summary

The method demonstrates excellent linearity, accuracy, and precision across the target analytical range, proving its reliability for both API release testing and trace impurity quantification.

Table 2: ICH Q2(R2) Validation Results

Validation ParameterRange / Acceptance CriteriaExperimental Result
Linearity Range 1.0 - 100.0 µg/mL1.0 - 100.0 µg/mL
Correlation Coefficient ( R2 ) 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0% (Spiked at 50%, 100%, 150%)99.4% - 100.8%
Repeatability (%RSD) 2.0% (Intra-day, n=6)0.6%
Intermediate Precision 2.0% (Inter-day, different analyst)0.8%
Limit of Detection (LOD) S/N 30.15 µg/mL
Limit of Quantitation (LOQ) S/N 100.50 µg/mL
Specificity Resolution from degradation products 1.5No interference observed

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, Nov 2023. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Guidelines, 2024. URL:[Link]

Application Note: In Vivo Behavioral Assay Protocols for the Pharmacological Evaluation of 1-Benzyl-4-(2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 1-benzyl-4-(2-phenylpropyl)piperazine (CAS: 860462-87-9) belongs to a class of N,N'-disubstituted benzylpiperazines. Historically, benzylpiperazine (BZP) derivatives are known to act as monoamine releasing agents and reuptake inhibitors, primarily targeting the dopamine transporter (DAT) and norepinephrine transporter (NET), with varying affinities for the serotonin transporter (SERT) and serotonin receptors (e.g., 5-HT2A/2C) [3].

The addition of the bulky 2-phenylpropyl group to the piperazine ring significantly alters the steric profile of the molecule, shifting its pharmacodynamics. Such structural modifications typically enhance lipophilicity (increasing blood-brain barrier penetration) and often bias the molecule toward 5-HT2A receptor agonism and SERT inhibition. To accurately profile the central nervous system (CNS) activity of 1-benzyl-4-(2-phenylpropyl)piperazine, a comprehensive in vivo behavioral battery is required.

This application note provides a self-validating framework of four distinct behavioral assays designed to isolate and quantify the dopaminergic, noradrenergic, and serotonergic activities of this compound.

Mechanism Compound 1-benzyl-4-(2-phenylpropyl) piperazine DAT DAT / NET Inhibition Compound->DAT Binds SERT SERT Inhibition Compound->SERT Binds HT2A 5-HT2A Receptor Compound->HT2A Agonism Loco Hyperlocomotion (OFT) DAT->Loco ↑ DA/NE PPI PPI Deficit DAT->PPI DA Overload FST Antidepressant Effect (FST) SERT->FST ↑ 5-HT HTR Head-Twitch Response (HTR) HT2A->HTR Gq/11 Pathway HT2A->PPI Gating Disruption

Fig 1. Monoaminergic signaling pathways and corresponding behavioral outputs for piperazine derivatives.

Experimental Design & Pharmacokinetics

Formulation and Dosing

Due to the highly lipophilic nature of the 2-phenylpropyl moiety, aqueous solubility is limited.

  • Vehicle Preparation: Formulate the compound in 5% Tween-80 and 95% physiological saline (0.9% NaCl). This ensures a stable microemulsion, preventing precipitation upon injection.

  • Administration: Intraperitoneal (IP) injection is recommended at a volume of 10 mL/kg. Test doses should range logarithmically (e.g., 5, 10, and 30 mg/kg) to capture both threshold effects and receptor saturation.

Animal Subjects

Use adult male C57BL/6J mice (8–10 weeks old). Mice must be habituated to the vivarium for 7 days prior to testing to stabilize baseline corticosterone levels, which can otherwise confound anxiety and locomotor metrics.

Core Behavioral Protocols

Protocol 1: Open Field Test (OFT) for Locomotor Activity

Causality & Principle: The OFT measures spontaneous exploratory behavior. Dopaminergic agents (DAT inhibitors) induce hyperlocomotion by elevating extracellular dopamine in the striatum. Conversely, strong 5-HT2A agonists or sedatives will suppress horizontal movement [3].

  • Apparatus Setup: Utilize a 43 × 43 × 30 cm clear Plexiglas arena equipped with infrared photobeam arrays to track horizontal and vertical (rearing) movements.

  • Acclimation: Bring animals to the testing room 60 minutes prior to the assay under dim lighting (approx. 40 lux) to minimize neophobic anxiety.

  • Dosing & Tracking: Administer 1-benzyl-4-(2-phenylpropyl)piperazine (IP). Immediately place the mouse in the center of the arena.

  • Data Acquisition: Record activity for 60 minutes in 5-minute bins.

  • Validation Check: A successful DAT-mediated response will show an initial spike in peripheral locomotion, followed by increased center-zone entries as the drug overrides innate thigmotaxis (wall-hugging behavior).

Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Causality & Principle: PPI evaluates sensorimotor gating—the brain's ability to filter out redundant stimuli. Disruption of the cortico-striatal-thalamic circuitry via 5-HT2A agonism or D2 overstimulation attenuates PPI, a hallmark of psychotomimetic activity.

  • Apparatus Setup: Place the mouse in a cylindrical restrainer within a sound-attenuated startle chamber equipped with a piezoelectric accelerometer.

  • Background Noise: Maintain a continuous 65 dB white noise background. Causality: This prevents spontaneous startle responses and provides a stable acoustic baseline.

  • Session Design: Following a 5-minute acclimation, present a series of trials:

    • Pulse-alone: 120 dB (40 ms).

    • Prepulse + Pulse: 70, 75, or 80 dB prepulse (20 ms), followed 100 ms later by the 120 dB pulse.

    • No stimulus: Background noise only.

  • Calculation: %PPI=100−(Startle AmplitudePulse-alone​Startle AmplitudePrepulse+Pulse​​×100) .

Protocol 3: Murine Head-Twitch Response (HTR)

Causality & Principle: The HTR is a rapid, rotational head movement in rodents that is strictly mediated by 5-HT2A receptor activation via the Gq/11 signaling pathway [1, 4]. It is the gold-standard proxy for hallucinogenic liability.

  • Detection Method: While manual scoring via high-speed video is common, magnetometer-based detection is superior. Attach a small neodymium magnet to the cranium of the mouse under brief isoflurane anesthesia 48 hours prior to testing [5].

  • Observation: Place the mouse inside a magnetometer coil enclosure. Administer the test compound.

  • Quantification: 5-HT2A-mediated head twitches occur at a highly specific frequency of ~90 Hz. Filter the coil voltage output to this frequency band to automatically log HTR events over a 30-minute post-injection window.

Protocol 4: Forced Swim Test (FST)

Causality & Principle: The FST measures behavioral despair. Compounds that block SERT or NET increase synaptic monoamines, shifting the animal's behavior from passive immobility to active escape-oriented swimming or climbing [2].

  • Apparatus Setup: Use a transparent glass cylinder (height 25 cm, diameter 10 cm) filled to a depth of 15 cm with water.

  • Temperature Control: Strictly maintain water at 25 ± 1°C. Causality: Colder water induces hypothermia-driven immobility, which masks serotonergic antidepressant-like effects.

  • Testing: Administer the compound 30 minutes prior to the test. Place the mouse in the water for 6 minutes.

  • Scoring: Discard the first 2 minutes (habituation). Score the last 4 minutes for total time spent immobile (defined as only the movements necessary to keep the head above water).

Data Presentation & Expected Outcomes

To effectively profile 1-benzyl-4-(2-phenylpropyl)piperazine, quantitative data from the behavioral battery must be synthesized to determine its primary pharmacological bias.

AssayPrimary TargetExpected Behavioral OutputStatistical Metric
Open Field Test (OFT) DAT / NETDose-dependent hyperlocomotionTotal distance traveled (cm)
Head-Twitch Response (HTR) 5-HT2AIncreased head-twitch frequencyNumber of twitches / 30 min
Prepulse Inhibition (PPI) 5-HT2A / D2Attenuation of startle reduction% Prepulse Inhibition
Forced Swim Test (FST) SERT / NETDecreased immobility timeImmobility time (s)

Table 1. Summary of behavioral assays, corresponding monoaminergic targets, and primary quantitative metrics.

Workflow cluster_assays In Vivo Behavioral Battery Acclimation Animal Acclimation 7 Days, Standard Housing Dosing Compound Administration IP Injection, 5-30 mg/kg Acclimation->Dosing OFT Open Field Test 0-60 min post-dose Dosing->OFT Cohort 1 HTR Head-Twitch Response 30 min observation Dosing->HTR Cohort 2 PPI Prepulse Inhibition 45 min session Dosing->PPI Cohort 3 FST Forced Swim Test 6 min session Dosing->FST Cohort 4

Fig 2. Experimental workflow for the behavioral evaluation of novel piperazine derivatives.

References

  • Willins, D. L., & Meltzer, H. Y. (1997). Direct injection of 5-HT2A receptor agonists into the medial prefrontal cortex produces a head-twitch response in rats. Journal of Pharmacology and Experimental Therapeutics, 282(2), 699-706. [Link]

  • Pytka, K., Rapacz, A., Żmudzka, E., Olczyk, A., & Filipek, B. (2015). Antidepressant-like activity of a new piperazine derivative of xanthone in the forced swim test in mice: The involvement of serotonergic system. Pharmacological Reports, 67(1), 160-165.[Link]

  • Zepeda, R. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Medical Principles and Practice, 26(2), 131-138.[Link]

  • Revenga, M., et al. (2021). Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice. ACS Chemical Neuroscience, 12(4), 740-752.[Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: Detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727-739.[Link]

Application Note: Cell Viability Assay Protocols for 1-Benzyl-4-(2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Comprehensive Guidelines for Evaluating Cytotoxicity and Metabolic Activity of Piperazine Derivatives in High-Throughput Formats.

Mechanistic Rationale & Context

Piperazine derivatives, including 1-benzyl-4-(2-phenylpropyl)piperazine, represent a highly versatile class of synthetic compounds. Historically investigated for their affinity to central nervous system targets (such as monoamine transporters)[1], structurally related benzylpiperazines are increasingly evaluated in oncology and urology for their anti-proliferative effects, such as inducing apoptosis in benign prostatic hyperplasia (BPH) models[2].

When characterizing a novel piperazine derivative, establishing an accurate therapeutic index is the critical first step. Cell viability assays are deployed to determine the half-maximal inhibitory concentration (IC50) and to flag off-target cytotoxicity. As a Senior Application Scientist, selecting the correct assay requires understanding the biological question:

  • The MTT Assay measures metabolic activity. It relies on the enzymatic reduction of a yellow tetrazolium salt to insoluble purple formazan by mitochondrial succinate dehydrogenase in living cells[3].

  • The CellTiter-Glo (CTG) Assay measures cellular ATP. It utilizes a proprietary recombinant luciferase to generate a luminescent signal directly proportional to the ATP concentration, which serves as a universal proxy for viable cells[4].

Mechanism cluster_0 MTT Assay Mechanism cluster_1 CellTiter-Glo Mechanism MTT_Sub MTT (Yellow) Enzyme Mitochondrial Dehydrogenases MTT_Sub->Enzyme Formazan Formazan (Purple) Absorbance 570nm Enzyme->Formazan ATP Cellular ATP (Viable Cells) Luciferase Ultra-Glo Luciferase + Luciferin ATP->Luciferase Light Luminescence (Glow Signal) Luciferase->Light

Biochemical mechanisms of MTT reduction and ATP-dependent luminescence.

Experimental Design: Building a Self-Validating System

A protocol is only as trustworthy as its internal controls. To ensure that the viability readouts for 1-benzyl-4-(2-phenylpropyl)piperazine are biologically accurate and not artifacts of experimental design, every plate must function as a self-validating system.

Causality Behind Experimental Controls
  • Edge Effect Mitigation: Evaporation in the peripheral wells of a 96-well plate alters osmolarity and artificially concentrates the drug, skewing viability data. Causality: We mandate filling all outer edge wells (Rows A and H, Columns 1 and 12) with sterile PBS.

  • Strict Vehicle Normalization: 1-benzyl-4-(2-phenylpropyl)piperazine is highly lipophilic and requires Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO itself induces membrane permeabilization and toxicity at high concentrations. Causality: The final assay concentration of DMSO must be strictly normalized to 0.1% (v/v) across all treatment and vehicle control wells.

  • Z'-Factor Validation: An assay must prove its own dynamic range. We include a known cytotoxic positive control (e.g., Doxorubicin or a highly toxic reference piperazine[1]) to calculate the Z'-factor.

    • Formula: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

    • Causality: An assay run is strictly rejected if Z′<0.5 , ensuring that the signal window is robust enough to accurately calculate the IC50.

Quantitative Data & Assay Selection

Depending on the cell line and throughput requirements, researchers must choose between colorimetric and luminescent readouts. The table below summarizes the quantitative parameters to guide assay selection for piperazine derivatives.

ParameterMTT Assay (Colorimetric)CellTiter-Glo (Luminescent)
Primary Readout Absorbance at 570 nm[5]Glow-type Luminescence[4]
Sensitivity Limit ~1,000 – 5,000 cells/well[6]Down to 15 cells/well[6]
Dynamic Range 1 to 2 logsUp to 5 logs[6]
Workflow Type Multi-step (Requires solubilization)Homogeneous ("Add-Mix-Measure")[4]
Signal Half-Life Stable once solubilized> 5 hours[6]
Best Application Cost-effective, high-density adherent cellsMiniaturized HTS (384-well), suspension cells

Step-by-Step Methodologies

Workflow Start Cell Seeding (96/384-well plate) Incubate 24h Treatment Treat with 1-benzyl-4-(2-phenylpropyl)piperazine (Dose-response: 0.1 μM - 100 μM) Start->Treatment AssayChoice Select Viability Assay Treatment->AssayChoice MTT MTT Assay (Metabolic Activity) AssayChoice->MTT High cell density CTG CellTiter-Glo Assay (ATP Quantitation) AssayChoice->CTG High sensitivity/HTS ReadMTT Read Absorbance (570 nm) MTT->ReadMTT ReadCTG Read Luminescence (Glow-type) CTG->ReadCTG Analysis Calculate IC50 & Determine Cytotoxicity ReadMTT->Analysis ReadCTG->Analysis

Experimental workflow for evaluating piperazine derivative cytotoxicity.

Protocol A: Compound Preparation
  • Master Stock: Dissolve 1-benzyl-4-(2-phenylpropyl)piperazine powder in 100% anhydrous DMSO to yield a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare a 1000X dilution series in 100% DMSO (e.g., 100 mM down to 0.1 mM).

  • Final Media Preparation: Dilute the 1000X stocks 1:1000 into pre-warmed complete culture media. This ensures the final DMSO concentration is locked at exactly 0.1% for all doses (100 μM down to 0.1 μM).

Protocol B: MTT Colorimetric Assay

Note: We utilize an SDS/HCl solubilization method rather than DMSO. Causality: Aspirating media to add DMSO risks siphoning away non-adherent dying cells. SDS/HCl allows for a direct, homogeneous addition that lyses cells and dissolves crystals simultaneously[7].

  • Seeding: Seed cells at 5×103 to 1×104 cells/well in 100 μL of media in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add 100 μL of the compound-treated media prepared in Protocol A. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 μL of sterile MTT solution (5 mg/mL in PBS) directly to each well to achieve a final concentration of ~0.45 mg/mL[5].

  • Incubation: Return the plate to the incubator for 2 to 4 hours until intracellular purple punctate precipitates are visible under an inverted microscope.

  • Solubilization: Add 100 μL of SDS/HCl Solubilization Buffer (10% SDS in 0.01 M HCl) to each well. Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer[5]. Subtract the background absorbance of the blank wells (media + MTT + SDS/HCl, no cells).

Protocol C: CellTiter-Glo Luminescent Assay

Note: The Ultra-Glo Luciferase is highly temperature-dependent. Causality: If plates are read directly from the incubator, temperature gradients across the plate will cause massive variations in luminescent kinetics. Equilibration is mandatory[4].

  • Seeding & Treatment: Seed cells at 1×103 to 5×103 cells/well in a 96-well opaque white plate (to prevent optical crosstalk). Treat with the compound as described above.

  • Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature (22–25°C) for 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL reagent to 100 μL media)[4].

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader. The "glow-type" signal has a half-life of >5 hours, allowing for flexible batch processing[6].

Standardized 96-Well Plate Layout

To execute the self-validating system described in Section 2, adhere to the following plate architecture.

Row123456789101112
A PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
B PBSBlankVehPosD1D2D3D4D5D6D7PBS
C PBSBlankVehPosD1D2D3D4D5D6D7PBS
D PBSBlankVehPosD1D2D3D4D5D6D7PBS
E PBSBlankVehPosD1D2D3D4D5D6D7PBS
F PBSBlankVehPosD1D2D3D4D5D6D7PBS
G PBSBlankVehPosD1D2D3D4D5D6D7PBS
H PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS

Legend: PBS = Sterile Phosphate Buffered Saline (Edge effect control); Blank = Media + Assay Reagents (No cells); Veh = Negative Control (0.1% DMSO); Pos = Positive Control (Cytotoxic agent); D1-D7 = 1-benzyl-4-(2-phenylpropyl)piperazine Dose Response (n=6 replicates).

References

  • Benzylpiperazine - Wikipedia. 1

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - Frontiers.2

  • MTT assay protocol - Abcam. 3

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. 5

  • CellTiter-Glo Luminescent Cell Viability Assay Technical Bulletin #TB288 - Promega Corporation. 4

  • CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corporation. 6

Sources

Troubleshooting & Optimization

improving reaction yield in 1-benzyl-4-(2-phenylpropyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 1-benzyl-4-(2-phenylpropyl)piperazine .

Synthesizing this specific piperazine derivative presents unique chemical challenges. The β -branched architecture of the 2-phenylpropyl moiety introduces severe steric hindrance, which frequently leads to sluggish reaction kinetics, incomplete conversions, and competing side reactions (such as E2 elimination or over-reduction). This guide deconstructs the two primary synthetic pathways—Reductive Amination and N-Alkylation —providing causality-driven troubleshooting, quantitative optimization data, and self-validating experimental protocols.

Pathway Visualization & Mechanistic Divergence

The synthesis of 1-benzyl-4-(2-phenylpropyl)piperazine can be approached via two distinct disconnections. Understanding the kinetic bottlenecks of each route is critical for selecting the right methodology for your scale and available reagents.

SynthesisRoutes Start 1-Benzylpiperazine Aldehyde 2-Phenylpropanal (Reductive Amination) Start->Aldehyde Route A Halide 1-Bromo-2-phenylpropane (N-Alkylation) Start->Halide Route B Iminium Iminium Intermediate (Rate-limiting, requires acid) Aldehyde->Iminium H+ / -H2O SN2 SN2 Transition State (Competes with E2) Halide->SN2 NaI / Base Product 1-Benzyl-4-(2-phenylpropyl)piperazine (Target Product) Iminium->Product NaBH(OAc)3 SN2->Product -NaBr / -NaI

Figure 1: Divergent synthetic pathways for 1-benzyl-4-(2-phenylpropyl)piperazine.

Troubleshooting FAQs

Q1: In the N-alkylation route, my yields are below 30%, and GC-MS shows a major byproduct at m/z 118. What is happening?

Diagnosis: The byproduct (m/z 118) is 2-phenylpropene ( α -methylstyrene). You are using 1-bromo-2-phenylpropane, which is a neopentyl-like, β -branched alkyl halide. The steric bulk severely raises the activation energy for the desired SN​2 substitution. Consequently, the basic conditions (e.g., K2​CO3​ or DIPEA at high temperatures) cause the E2 elimination pathway to outcompete the substitution pathway[1]. Solution: You must kinetically favor the SN​2 reaction by improving the leaving group. Implement Finkelstein conditions by adding stoichiometric Sodium Iodide (NaI). The in-situ generation of the highly reactive alkyl iodide allows you to lower the reaction temperature to 60 °C, which effectively starves the higher-activation-energy E2 pathway.

Q2: During reductive amination with 2-phenylpropanal, I am recovering mostly 2-phenylpropan-1-ol instead of the product. How do I prevent over-reduction?

Diagnosis: Standard borohydrides (like NaBH4​ ) are highly nucleophilic and will rapidly reduce the aldehyde before the amine has time to condense into the iminium ion. This is exacerbated by the α -chiral center of 2-phenylpropanal, which sterically hinders iminium formation[2]. Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) . The electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, rendering it unreactive toward aldehydes but highly selective for the more electrophilic iminium ion[3],[4]. Furthermore, you must pre-form the iminium ion using a mild acid catalyst (glacial acetic acid) for 1–2 hours before introducing the reducing agent.

Q3: I am observing multiple polar spots on my TLC during workup. Is my piperazine quaternizing?

Diagnosis: Yes. Because the target product is a tertiary amine, it retains nucleophilicity and can react with excess alkyl halide to form a quaternary ammonium salt. Solution: Control the stoichiometry strictly. Use 1-benzylpiperazine as the limiting reagent (1.0 eq) and the electrophile in slight excess (1.05 - 1.1 eq). Ensure the reaction is not left stirring indefinitely after complete consumption of the starting amine.

Quantitative Reaction Optimization

The following tables summarize the empirical data driving our protocol recommendations.

Table 1: Optimization of Reductive Amination (Route A)

Reducing Agent Additive / Catalyst Temp (°C) Conversion to Product (%) Byproduct (Alcohol) (%)

| NaBH4​ | None | 25 | 15% | 80% | | NaBH3​CN | AcOH (1.0 eq) | 25 | 65% | 10% | | NaBH(OAc)3​ | AcOH (1.2 eq) | 25 | 92% | <2% | | NaBH(OAc)3​ | Ti(O−iPr)4​ (1.0 eq) | 25 | 95% | <1% |

Table 2: Optimization of N-Alkylation (Route B)

Base Solvent Additive Temp (°C) Yield (%) E2 Elimination (%)

| K2​CO3​ | MeCN | None | 80 | 35% | 55% | | DIPEA | DMF | None | 80 | 40% | 50% | | K2​CO3​ | MeCN | NaI (1.0 eq) | 60 | 85% | 10% | | Cs2​CO3​ | DMF | KI (1.0 eq) | 60 | 88% | 8% |

Validated Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems , containing in-process checkpoints to verify the reaction trajectory before proceeding to the next step.

Protocol A: Acid-Catalyzed Reductive Amination (Recommended)

This method utilizes STAB to selectively reduce the iminium intermediate, bypassing the steric challenges of 2-phenylpropanal[3].

  • Iminium Pre-formation: In a flame-dried, round-bottom flask under an inert N2​ atmosphere, dissolve 1-benzylpiperazine (1.0 eq, 10 mmol) and 2-phenylpropanal (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is preferred over DCM; its higher boiling point allows for gentle heating if iminium formation is sluggish, and it does not react with secondary amines.

  • Acidification: Add glacial acetic acid (1.2 eq, 12 mmol) dropwise. Stir the mixture at room temperature for 2 hours.

    • Validation Checkpoint: Take a 50 µL aliquot, quench with saturated NaHCO3​ , extract into EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3). The aldehyde spot ( Rf​≈0.7 ) should be significantly diminished, replaced by a polar, baseline iminium spot.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq, 15 mmol) in three equal portions over 15 minutes.

    • Causality: Portion-wise addition prevents thermal spikes that could drive unwanted side reactions or premature degradation of the reducing agent[4].

  • Quench & Workup: Allow the mixture to warm to room temperature and stir for 12 hours. Quench slowly with saturated aqueous NaHCO3​ until gas evolution ceases (pH ~8). Extract the aqueous layer with EtOAc (3 x 20 mL).

    • Validation Checkpoint: If a thick emulsion forms during extraction, it indicates the presence of insoluble boron salts. Filter the entire biphasic mixture through a tightly packed Celite pad to break the emulsion instantly.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure product.

Protocol B: Finkelstein-Assisted N-Alkylation

Use this route if 1-bromo-2-phenylpropane is your available starting material. This protocol suppresses the E2 elimination pathway[1].

  • Halide Exchange: In a dry flask, suspend finely powdered K2​CO3​ (2.0 eq, 20 mmol) and anhydrous NaI (1.0 eq, 10 mmol) in anhydrous acetonitrile (MeCN) (50 mL). Add 1-bromo-2-phenylpropane (1.1 eq, 11 mmol) and stir at 40 °C for 30 minutes.

    • Causality: NaI converts the sterically hindered bromide into a highly reactive iodide. Iodide is both a superior nucleophile and leaving group, accelerating the SN​2 pathway.

  • Alkylation: Add 1-benzylpiperazine (1.0 eq, 10 mmol) dropwise to the suspension. Elevate the temperature to 60 °C and stir vigorously for 16 hours.

    • Causality: Capping the temperature at 60 °C kinetically starves the higher-activation-energy E2 elimination pathway, preventing the formation of 2-phenylpropene.

  • Workup: Cool the mixture to room temperature, filter off the inorganic salts through a sintered glass funnel, and concentrate the filtrate in vacuo. Redissolve the crude residue in DCM (50 mL) and wash sequentially with water and brine.

    • Validation Checkpoint: Analyze the crude organic layer via GC-MS. The target product mass is m/z 294. The absence of a peak at m/z 118 confirms the successful suppression of the E2 elimination byproduct.

References

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity - nih.gov - 4

  • Engineering Imine Reductase for the Synthesis of Pharmaceutically Relevant 1-Aminomethylbenzocycloalkanes via Dynamic Kinetic Resolution–Asymmetric Reductive Amination | Organic Letters - acs.org -2

  • Novel Vanilloid Receptor-1 Antagonists: 3. The Identification of a Second-Generation Clinical Candidate with Improved Physicochemical and Pharmacokinetic Properties | Journal of Medicinal Chemistry - acs.org - 3

  • Studies on the ATP Binding Site of Fyn Kinase for the Identification of New Inhibitors and Their Evaluation as Potential Agents against Tauopathies and Tumors | Journal of Medicinal Chemistry - acs.org - 1

Sources

Technical Support Center: Solubilization Strategies for Lipophilic Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and formulation scientists troubleshooting the aqueous solubility of 1-benzyl-4-(2-phenylpropyl)piperazine .

As a highly lipophilic molecule featuring two bulky aromatic rings (benzyl and phenylpropyl) and a central piperazine core, this compound exhibits a high partition coefficient (LogP) and profound hydrophobicity. At physiological pH, the uncharged free base will rapidly precipitate in aqueous media. To successfully formulate this compound for in vitro assays or in vivo dosing, we must manipulate its ionization state, shield its hydrophobic moieties, or alter the solvent's dielectric constant.

Strategic Decision Matrix

Before selecting a protocol, it is critical to understand the causality behind the compound's insolubility. The piperazine ring contains two weakly basic tertiary amines, while the flanking aromatic rings drive hydrophobic exclusion from water. Your formulation strategy must be dictated by the downstream application's tolerance for pH shifts, excipients, and dilution.

Workflow Start 1-benzyl-4-(2-phenylpropyl)piperazine (Highly Lipophilic Free Base) Q1 Can the assay tolerate acidic pH (pH < 5.5)? Start->Q1 Salt In Situ Salt Formation (Protonation of Piperazine N) Q1->Salt Yes Q2 Is the formulation for in vivo/physiological pH? Q1->Q2 No Validate HPLC Quantification & Turbidimetric Analysis Salt->Validate CD HP-β-CD Complexation (Aromatic Ring Encapsulation) Q2->CD High Tolerability Needed SEDDS Co-solvent / SEDDS (Micellar Solubilization) Q2->SEDDS High Drug Load Needed CD->Validate SEDDS->Validate

Decision matrix for solubilizing lipophilic piperazine derivatives.

Core Methodologies & Self-Validating Protocols

Module A: pH Modification & Salt Formation

The Science: Piperazine derivatives are weakly basic. By lowering the pH below the pKa of the tertiary amines, we force protonation, generating a highly water-soluble cationic salt (e.g., dihydrochloride or mesylate). If classical salt synthesis fails, in situ salt formation using acidic counterions is a proven strategy to enhance the dissolution rate of poorly water-soluble ionic drugs[1].

Protocol: In Situ L-Lactate Salt Generation

  • Dispersion: Suspend 10 mg of 1-benzyl-4-(2-phenylpropyl)piperazine free base in 8 mL of Milli-Q water. The suspension will be highly turbid.

  • Titration: Dropwise, add 0.1 M L-Lactic acid (or 0.1 M HCl) while under continuous magnetic stirring (400 rpm).

  • Equilibration: Monitor the pH. As the pH drops below 4.5, the tertiary amines will protonate, and the suspension will clear.

  • Volume Adjustment: Once complete visual clarity is achieved, adjust the final volume to 10 mL with Milli-Q water.

  • Validation: Centrifuge the sample at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC to confirm 100% recovery of the API.

Module B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

The Science: If your assay requires a neutral pH (7.4), salt formation will fail because the amines will deprotonate, causing the drug to crash out. HP-β-CD resolves this by using its hydrophobic molecular cavity to encapsulate the bulky benzyl and phenylpropyl groups, while its hydrophilic exterior maintains aqueous solubility[2]. The β-cyclodextrin cavity size (~6.0–6.5 Å) is geometrically optimal for aromatic rings.

Mechanism Drug Hydrophobic Moieties (Benzyl & Phenylpropyl) Complex Inclusion Complex (Hydrophilic Exterior) Drug->Complex Enthalpy-Entropy Compensation Host HP-β-CD (Hydrophobic Cavity) Host->Complex Non-covalent Binding

Thermodynamic mechanism of HP-β-CD inclusion complex formation.

Protocol: Phase Solubility & Encapsulation

  • Excipient Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).

  • Saturation: Add an excess amount of the piperazine derivative (e.g., 50 mg) to 5 mL of the HP-β-CD solution.

  • Complexation: Shake the suspension on an orbital shaker at 37°C for 48 hours to ensure thermodynamic equilibrium (enthalpy-entropy compensation).

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove un-complexed free drug.

  • Validation: Dilute the filtrate 1:10 in mobile phase and quantify the solubilized drug via HPLC.

Module C: Co-Solvents and SEDDS

The Science: Co-solvents (like DMSO or PEG 400) work by lowering the dielectric constant of the aqueous vehicle, making it more lipophilic. However, when these formulations are introduced into aqueous media (like blood or cell culture), the co-solvent diffuses rapidly, leading to the precipitation of the lipophilic drug—a phenomenon known as solvent-shifting[3]. To prevent this, Self-Emulsifying Drug Delivery Systems (SEDDS) utilizing surfactants (e.g., Cremophor EL) are required to trap the drug in micelles.

Protocol: Ternary Micellar Dispersion

  • Primary Solubilization: Dissolve 5 mg of the compound in 0.5 mL of DMSO (10% final volume).

  • Surfactant Addition: Add 1.5 mL of PEG 400 and 0.5 mL of Tween 80 or Cremophor EL. Vortex vigorously for 2 minutes.

  • Aqueous Phase: Slowly titrate 2.5 mL of aqueous buffer into the mixture while continuously vortexing to form a stable micellar dispersion.

  • Validation: Perform Nephelometry (turbidity measurement at 600 nm) immediately and at 24 hours to detect sub-visual precipitation.

Comparative Data Summary

The following table summarizes the expected performance of each solubilization strategy based on the physicochemical properties of lipophilic piperazines.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility GainPhysiological CompatibilityStability Profile
Salt Formation (HCl/Lactate) Ionization of tertiary amines50x - 100x (at pH < 5)Low (acidic pH required)High (as dry powder)
HP-β-CD Inclusion Hydrophobic cavity encapsulation100x - 500xHigh (FDA approved)Moderate (reversible equilibrium)
Co-solvent (DMSO/PEG400) Dielectric constant reduction10x - 50xModerate (tissue irritation)Low (high risk of precipitation)

Frequently Asked Questions (FAQs)

Q: I dissolved my compound in 100% DMSO, but it immediately turned cloudy when I added it to my cell culture media. Why? A: This is classic solvent-shifting[3]. The DMSO rapidly diffuses into the bulk aqueous media, leaving the highly lipophilic 1-benzyl-4-(2-phenylpropyl)piperazine with no solvent support, causing it to nucleate and precipitate. Solution: Pre-complex the drug with HP-β-CD before adding it to the media, or use a step-down dilution method with a surfactant like Tween 80.

Q: I tried to make the HCl salt, but the solution is still slightly hazy. What went wrong? A: The pH might not be low enough to fully protonate both nitrogens on the piperazine ring. The first pKa is typically around 9.0, but the second pKa is much lower (~5.5). Ensure your final solution pH is below 4.5 to achieve the fully soluble di-cationic state.

Q: Can I use α-cyclodextrin instead of HP-β-CD? A: It is highly discouraged. The internal cavity diameter of α-cyclodextrin is approximately 4.7–5.3 Å, which is too narrow to efficiently accommodate the bulky benzyl and phenylpropyl aromatic rings. HP-β-CD (~6.0–6.5 Å) provides the optimal steric fit for this specific molecule[2].

References

  • Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs Source: SciSpace URL:[Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

Sources

resolving co-eluting peaks in 1-benzyl-4-(2-phenylpropyl)piperazine HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 1-benzyl-4-(2-phenylpropyl)piperazine and its related substances. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, with a specific focus on the critical issue of co-eluting peaks. Here, we synthesize fundamental chromatographic principles with field-proven troubleshooting strategies to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during method development for this analyte.

Q1: My main peak for 1-benzyl-4-(2-phenylpropyl)piperazine is tailing significantly on a standard C18 column. What is the likely cause and the quickest fix?

A1: The most probable cause is secondary interaction between the basic piperazine nitrogens in your analyte and residual silanol groups (Si-OH) on the silica surface of the C18 stationary phase.[1][2] These interactions cause a portion of the analyte molecules to be retained longer, resulting in a "tailing" peak shape.[3]

  • Quick Fix: The fastest way to mitigate this is to lower the mobile phase pH. By operating at a pH at least 2 units below the pKa of the piperazine nitrogens (pKa values for similar structures are typically in the range of 8-10), you ensure the analyte is fully protonated (ionized).[4][5] This positively charged species is repelled by the weakly acidic silanols, minimizing the secondary interaction and improving peak symmetry.[4] A good starting point is a mobile phase buffered at pH 2.5-3.0 using a phosphate or formate buffer.[2][4]

Q2: I'm seeing two peaks that are almost completely merged (co-eluting). Where do I start to improve the separation (resolution)?

A2: Co-elution means your current method lacks the necessary selectivity to differentiate between your main compound and a closely related impurity or isomer.[6] The first and most impactful parameter to adjust is the mobile phase composition.

  • Initial Step: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. This primarily changes the retention factor (k') of your analytes.[6] Sometimes, simply reducing the elution strength (i.e., lowering the percentage of organic solvent) can increase retention times and provide the necessary space for peaks to separate.

Q3: I changed the organic solvent percentage, but my peaks are still co-eluting. What's the next logical step?

A3: If adjusting solvent strength doesn't work, you need to alter the fundamental selectivity (α) of your system. This is achieved by changing the chemistry of the separation. The next logical steps are:

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter their interaction with the analyte and stationary phase, often changing the elution order and improving resolution.

  • Modify the Mobile Phase pH: As discussed in Q1, pH is a powerful tool.[7] Changing the ionization state of your basic analyte dramatically alters its hydrophobicity and interaction with the stationary phase, which can significantly impact selectivity between it and a co-eluting impurity.[5][8]

Q4: My baseline is noisy and drifting, especially during a gradient run. Could this be hiding a small co-eluting peak?

A4: Absolutely. A noisy or drifting baseline can easily obscure small impurities and make accurate integration impossible.[9] This is often caused by contaminated or improperly prepared mobile phase.[10]

  • Troubleshooting Steps:

    • Ensure you are using high-purity, HPLC-grade solvents and freshly prepared buffers.[11]

    • Filter all aqueous buffers through a 0.2 µm filter to remove particulates.[11]

    • Always degas your mobile phase to prevent air bubbles from causing pressure fluctuations and detector noise.[3]

    • If running a gradient, ensure both mobile phase A and B have similar UV absorbance at your detection wavelength to minimize baseline drift.[12]

Systematic Troubleshooting Guide for Co-eluting Peaks

When quick fixes are insufficient, a systematic approach is required to resolve challenging co-elutions. The goal is to manipulate the three key factors in the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .

The Troubleshooting Workflow

The following diagram outlines a logical workflow for tackling poor resolution. Start with the parameter that is easiest to change and has the most significant impact on selectivity.

G cluster_0 Start: Diagnosis cluster_1 Phase 1: Mobile Phase Optimization (High Impact, Easy to Change) cluster_2 Phase 2: Method & Column Adjustments (Medium Impact) cluster_3 Phase 3: Stationary Phase Re-evaluation (High Impact, High Effort) cluster_4 End: Resolution start Poor Resolution (Rs < 1.5) Co-eluting Peaks Observed strength Adjust Organic Strength (% Acetonitrile or Methanol) start->strength Change k' ph Modify Mobile Phase pH (e.g., Test pH 3, 5, 7.5) strength->ph No improvement resolved Resolution Achieved (Rs >= 1.5) strength->resolved Success solvent Change Organic Modifier (Acetonitrile <=> Methanol) ph->solvent No improvement ph->resolved Success temp Adjust Column Temperature (e.g., Test 25°C, 40°C, 55°C) solvent->temp No improvement solvent->resolved Success flow Decrease Flow Rate temp->flow Minor adjustment needed column Select Alternative Stationary Phase (e.g., Phenyl-Hexyl, PFP, Embedded Polar) temp->column Selectivity still insufficient flow->column Selectivity still insufficient flow->resolved Success column->resolved

Sources

Technical Support Center: Advanced Purification & Crystallization of 1-Benzyl-4-(2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-benzyl-4-(2-phenylpropyl)piperazine (CAS: 860462-87-9). As a highly lipophilic, di-basic tertiary amine, this compound presents unique challenges during isolation. It frequently presents as a stubborn, viscous oil in its free base form, complicating downstream applications.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to achieve high-purity crystalline salts suitable for advanced pharmacological screening.

Part 1: Troubleshooting FAQs

Q1: After my substitution reaction, the crude free base remains a viscous oil that refuses to crystallize. How can I force solidification? A1: The free base of 1-benzyl-4-(2-phenylpropyl)piperazine has a low melting point due to the high conformational flexibility of the 2-phenylpropyl and benzyl groups, which disrupts crystal lattice packing. Do not attempt to crystallize the free base directly. Instead, convert it to a dihydrochloride or oxalate salt. The protonation of the two piperazine nitrogen atoms increases lattice energy and promotes rapid crystallization from polar protic solvents like ethanol, a well-documented phenomenon in [1].

Q2: During the crystallization of the dihydrochloride salt, I am getting a sticky, hygroscopic syrup instead of a filterable solid. What went wrong? A2: This is a classic symptom of water contamination. As detailed in standard [2], the dihydrochloride salt of substituted piperazines is highly hygroscopic. If you used aqueous HCl or if your ethanol was not strictly anhydrous, water molecules will solvate the crystal lattice, forming a syrup. Solution: Always use anhydrous ethanolic HCl (or bubble dry HCl gas into absolute ethanol). If a syrup has already formed, strip the solvent under high vacuum, azeotrope with anhydrous toluene twice to remove residual water, and recrystallize using absolute ethanol and anhydrous diethyl ether.

Q3: My NMR shows contamination with unreacted 1-benzylpiperazine. How do I separate the mono-substituted starting material from the di-substituted product without column chromatography? A3: 1-Benzylpiperazine (a secondary amine) and 1-benzyl-4-(2-phenylpropyl)piperazine (a tertiary amine) have different basicities and steric profiles. You can exploit the differential solubility of their salts. The dihydrochloride salt of the less lipophilic 1-benzylpiperazine is highly insoluble in cold absolute ethanol and will precipitate almost immediately upon HCl addition. The di-substituted product remains soluble in ethanol until a non-polar anti-solvent (like diethyl ether) is introduced.

Part 2: Self-Validating Experimental Protocols

Protocol A: Advanced Acid-Base Extraction of the Free Base

Causality Focus: This protocol removes neutral byproducts (e.g., unreacted alkyl halides or alcohols) and ensures complete recovery of the basic API before salt formation.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) at a ratio of 10 mL/g.

  • Acidification: Extract the organic layer with 2.0 M aqueous HCl (3 x 5 mL/g).

    • Validation Check: Test the final aqueous layer; it must have a pH < 2. At this pH, both piperazine nitrogens (pKa1 ~9.0, pKa2 ~4.5) are fully protonated. This renders the target compound highly water-soluble while leaving neutral impurities in the EtOAc layer.

  • Neutral Wash: Wash the combined acidic aqueous layers with diethyl ether (2 x 5 mL/g) to strip away any lingering lipophilic neutral impurities. Discard the ether washings.

  • Basification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 5.0 M NaOH dropwise until the pH is strictly > 12.

    • Validation Check: A thick, milky suspension will form as the free base precipitates out of the aqueous phase. Reaching pH > 12 ensures complete deprotonation of the piperazine ring.

  • Extraction: Extract the aqueous suspension with fresh EtOAc (3 x 5 mL/g). The milky suspension should clear as the free base dissolves into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base as a pale yellow oil.

Protocol B: Anhydrous Crystallization of the Dihydrochloride Salt

Causality Focus: Strict exclusion of water prevents the formation of a solvated syrup, while temperature control dictates the nucleation rate.

  • Preparation: Dissolve the purified free base oil in absolute ethanol (5 mL/g) under an inert argon atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath to lower the solubility threshold of the impending salt.

  • Salt Formation: Dropwise, add a stoichiometric excess (2.5 eq) of anhydrous ethanolic HCl (e.g., 2.0 M in EtOH) while stirring vigorously.

    • Causality: The localized high concentration of HCl, combined with the low temperature, drives immediate supersaturation and primary nucleation.

  • Anti-Solvent Addition: Stir for 30 minutes at 0°C. If precipitation is incomplete, slowly add anhydrous diethyl ether (up to 10 mL/g) as an anti-solvent until persistent turbidity is observed, a technique widely validated in [3].

  • Aging: Age the suspension at 4°C for 12 hours to maximize crystal growth and yield.

  • Isolation: Filter the white crystalline solid rapidly under a nitrogen blanket to prevent atmospheric moisture absorption. Wash the filter cake with cold anhydrous ether and dry in a vacuum desiccator over P₂O₅.

Part 3: Quantitative Data Presentation

To assist in selecting the appropriate salt form for your specific downstream application, consult the comparative data below.

Table 1: Comparison of Salt Forms for 1-Benzyl-4-(2-phenylpropyl)piperazine

Salt FormReagent UsedTypical YieldMelting Point RangeHygroscopicityRecommended Application
Free Base NoneN/AOil / < 30°CLowIntermediate for further synthesis
Dihydrochloride Ethanolic HCl85-92%240-245°C (dec)HighIn vivo pharmacological assays
Oxalate Oxalic Acid (EtOH)75-80%170-175°CModerateLong-term API storage
Maleate Maleic Acid (EtOAc)80-85%155-160°CLowOral formulation development

Part 4: Process Visualization

Purification_Workflow N1 Crude Reaction Mixture (Free Base Oil) N2 Acidification (HCl, pH < 2) Wash with Ether N1->N2 N3 Aqueous Layer (Protonated Piperazine) N2->N3 Removes Neutral Impurities N4 Basification (NaOH, pH > 12) Extract with EtOAc N3->N4 N5 Organic Layer (Purified Free Base) N4->N5 Recovers Free Base N6 Salt Formation (Ethanolic HCl, 0°C) N5->N6 Evaporate Solvent, Dissolve in EtOH N7 Crystallization & Filtration (Dihydrochloride Salt) N6->N7 Add Anti-solvent (Ether)

Fig 1: Acid-base extraction and crystallization workflow for 1-benzyl-4-(2-phenylpropyl)piperazine.

Part 5: References

  • Title: Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

  • Title: 1-benzylpiperazine - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL: [Link]

overcoming matrix effects in 1-benzyl-4-(2-phenylpropyl)piperazine plasma extraction

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Overcoming Matrix Effects in 1-benzyl-4-(2-phenylpropyl)piperazine Plasma Extraction

Welcome to the . As a Senior Application Scientist, I have designed this guide to address the specific challenges of extracting 1-benzyl-4-(2-phenylpropyl)piperazine (a highly lipophilic basic amine, CAS: 860462-87-9) from human plasma.

The primary hurdle in LC-MS/MS quantitation for piperazine derivatives is severe ion suppression caused by endogenous glycerophospholipids. This guide provides self-validating protocols, mechanistic troubleshooting, and authoritative grounding to ensure robust assay performance.

Section 1: Diagnosing the Root Cause of Signal Loss

Q: Why does 1-benzyl-4-(2-phenylpropyl)piperazine suffer from severe signal loss in plasma samples?

A: The analyte is a lipophilic, basic piperazine derivative. During reversed-phase liquid chromatography (RPLC), it typically elutes in the high-organic region of the gradient. Unfortunately, this is the exact retention window where endogenous plasma phospholipids (e.g., phosphatidylcholines) elute. In the electrospray ionization (ESI) source, these highly surface-active phospholipids outcompete the piperazine analyte for available charge (protons) on the droplet surface, leading to severe ion suppression. As demonstrated in foundational LC-MS/MS research,[1].

Q: How can I definitively diagnose if phospholipids are causing my issue?

A: Implement a Post-Column Infusion (PCI) experiment to map the matrix effect zones.

Self-Validating Protocol: Post-Column Infusion

  • Infusion: Infuse a neat solution of 1-benzyl-4-(2-phenylpropyl)piperazine (e.g., 100 ng/mL) directly into the mass spectrometer source via a T-piece at a constant flow rate (10 µL/min).

  • Injection: Simultaneously, inject a blank plasma extract (prepared via your current method, e.g., Protein Precipitation) through the analytical column.

  • Monitoring: Monitor the MRM transition of the analyte alongside the precursor ion scan for phospholipids (m/z 184 for the phosphocholine headgroup). Causality: If the steady baseline MRM signal of your infused analyte drops significantly at the exact retention time where your injected sample elutes, you have confirmed localized ion suppression. Cross-referencing this with the m/z 184 trace proves that[2].

Workflow N1 Observe Matrix Effects (Ion Suppression) N2 Post-Column Infusion (Diagnose Phospholipid Zones) N1->N2 Step 1 N3 Evaluate Extraction Strategy N2->N3 Step 2 N4 Mixed-Mode Cation Exchange (MCX SPE) N3->N4 Target: Basic Amines N5 Supported Liquid Extraction (SLE) N3->N5 Target: Lipophilic Neutrals N6 Phospholipid Depletion (HybridSPE) N3->N6 Target: High Throughput PPT

Diagnostic workflow for overcoming LC-MS/MS matrix effects.

Section 2: Advanced Extraction Strategies

Q: Standard Protein Precipitation (PPT) using acetonitrile is failing. What is the most mechanistically sound extraction method for this analyte?

A: For a basic, lipophilic compound like 1-benzyl-4-(2-phenylpropyl)piperazine, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold standard. The piperazine ring contains basic nitrogen atoms (pKa ~8.5-9.0). By acidifying the plasma, we protonate the analyte, allowing it to bind strongly to the negatively charged sulfonic acid groups on the MCX sorbent. This permits aggressive washing steps that[3].

Self-Validating Protocol: MCX SPE Workflow

  • Pre-treatment: Dilute 100 µL plasma with 100 µL of 2% Phosphoric Acid (H3PO4). Causality: Disrupts protein binding and ensures the piperazine nitrogens are fully protonated (cationic).

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL 2% H3PO4 through the cartridge.

  • Load: Apply the pre-treated plasma sample.

  • Wash 1 (Aqueous): 1 mL 2% H3PO4. Causality: Removes salts and polar endogenous peptides.

  • Wash 2 (Organic): 1 mL 100% Methanol. Causality: This is the critical step. Because the basic analyte is ionically bound to the sorbent, 100% organic solvent will wash away neutral lipids and phospholipids without eluting the target compound.

  • Elution: 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH deprotonates the piperazine nitrogens, neutralizing their charge. This breaks the ionic interaction, allowing the lipophilic analyte to elute in the organic solvent.

  • Dry & Reconstitute: Evaporate under N2 and reconstitute in the mobile phase.

MCX_Mechanism L Load Step Analyte: Cationic (+) Sorbent: Anionic (-) W1 Aqueous Wash Removes: Salts & Proteins L->W1 W2 Organic Wash (100% MeOH) Removes: Phospholipids W1->W2 E Elution (High pH) Analyte: Neutral (0) Sorbent: Anionic (-) W2->E

Mechanistic state of basic analytes during Mixed-Mode Cation Exchange (MCX).

Q: What if I need a higher throughput method than SPE but better clean-up than PPT?

A: Utilize Phospholipid Depletion Plates (e.g., HybridSPE or Ostro). These plates combine the speed of PPT with targeted chemical filtration. Mechanism: The plates contain proprietary sorbents (like Zirconia or Titanium ions) that act as Lewis acids. They specifically bind the phosphate moiety (Lewis base) of phospholipids. When you precipitate the plasma with 1% formic acid in acetonitrile and pass it through the plate, the proteins are caught by the frit, and[4].

Section 3: Quantitative Data & Method Comparison

To guide your experimental design, the following table summarizes the typical performance metrics of various extraction techniques when applied to lipophilic piperazine derivatives in human plasma.

Table 1: Matrix Factor and Recovery Comparison

Extraction TechniqueAbsolute Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)
Protein Precipitation (PPT) 92 ± 40.45 (Severe Suppression)< 5%
Liquid-Liquid Extraction (LLE) 78 ± 60.82 (Mild Suppression)~ 70%
Phospholipid Depletion (HybridSPE) 88 ± 30.95 (Minimal Effect)> 95%
Mixed-Mode Cation Exchange (MCX) 85 ± 40.98 (No Effect)> 99%

*Note: A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1 indicates ion suppression. An MF of 0.45 means 55% of the analyte signal is lost due to matrix interference.

References
  • Title: Overcoming matrix effects in liquid chromatography-mass spectrometry Source: Analytical Chemistry (2008) URL: [Link]

  • Title: Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review Source: Analyst - RSC Publishing (2021) URL: [Link]

  • Title: A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques Source: Journal of Bioequivalence & Bioavailability (2011) URL: [Link]

Sources

Validation & Comparative

1-benzyl-4-(2-phenylpropyl)piperazine vs benzylpiperazine pharmacological comparison

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Divergence in Piperazine Derivatives: A Comparative Guide on Benzylpiperazine and its Bis-Substituted Analogs

As neuropharmacological research advances, understanding the structure-activity relationship (SAR) of piperazine scaffolds is critical for drug development and toxicology. This guide provides an objective, highly technical comparison between the well-documented monoamine releaser benzylpiperazine (BZP) and its sterically extended, bis-substituted analog, 1-benzyl-4-(2-phenylpropyl)piperazine (B2PPP) .

By analyzing how the addition of a bulky lipophilic moiety alters transporter kinetics, researchers can better predict the behavior of novel designer drugs and therapeutic candidates.

Structural Chemistry and Mechanistic Causality

The pharmacological identity of a piperazine derivative is dictated by the substituents on its nitrogen atoms (N1 and N4).

Benzylpiperazine (BZP): The Substrate-Type Releaser BZP (1-benzylpiperazine) is a mono-substituted piperazine initially developed as a potential antiparasitic and antidepressant, but later classified as a Schedule I substance due to its amphetamine-like abuse potential[1]. Because of its relatively low molecular weight and minimal steric bulk, BZP acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET). It translocates across the neuronal membrane, disrupts the vesicular monoamine transporter 2 (VMAT2), and induces non-exocytotic efflux of monoamines into the synaptic cleft[2].

1-benzyl-4-(2-phenylpropyl)piperazine (B2PPP): The Reuptake Inhibitor B2PPP represents a bis-substituted analog where the N4 position is alkylated with a 2-phenylpropyl group. The causality of this structural change is profound: the addition of this bulky, highly lipophilic group prevents the molecule from fitting into the translocation pore of DAT and NET. Instead of acting as a substrate, B2PPP binds to the extracellular vestibule of the transporter, locking it in an outward-facing conformation. This mechanism is analogous to other extended piperazine derivatives (such as the GBR series), which act as potent, selective dopamine reuptake inhibitors rather than releasers[3].

Pathway BZP Benzylpiperazine (Mono-substituted) DAT_Trans Intracellular Translocation via DAT/NET BZP->DAT_Trans Substrate B2PPP 1-benzyl-4-(2-phenylpropyl)piperazine (Bis-substituted) DAT_Block Extracellular Transporter Blockade B2PPP->DAT_Block Inhibitor VMAT2 VMAT2 Disruption DAT_Trans->VMAT2 Reuptake_Inhib Pure Reuptake Inhibition DAT_Block->Reuptake_Inhib DA_Efflux Non-exocytotic DA Efflux (Amphetamine-like) VMAT2->DA_Efflux DA_Accum Synaptic DA Accumulation (Cocaine-like) Reuptake_Inhib->DA_Accum

Fig 1: Mechanistic divergence of piperazine derivatives based on N4-substitution steric bulk.

Experimental Design: The Self-Validating Synaptosomal Assay

To empirically differentiate a monoamine releaser (BZP) from a reuptake inhibitor (B2PPP), standard radioligand binding assays (which only yield Ki​ affinity values) are insufficient. A compound that binds to DAT will competitively inhibit uptake regardless of whether it is a substrate or a blocker.

To establish a self-validating system , we must run parallel in vitro synaptosomal assays measuring both [3H] -Dopamine uptake and fractional release.

  • Logic: If a compound is a pure inhibitor (B2PPP), it will block uptake but fail to trigger release. If it is a releaser (BZP), it will block uptake and trigger massive release from pre-loaded synaptosomes.

Step-by-Step Methodology
  • Tissue Preparation: Isolate striatal synaptosomes from murine models using sucrose density gradient centrifugation. (Causality: The striatum is densely innervated by dopaminergic terminals, providing a high signal-to-noise ratio for DAT assays).

  • Cohort Splitting: Divide the synaptosomal suspension into two cohorts: "Uptake" and "Release".

  • Uptake Kinetics (Cohort A):

    • Co-incubate synaptosomes with 50 nM [3H] -Dopamine and varying concentrations of the test compound (0.1 nM to 10 µM) for 5 minutes at 37°C.

  • Release Kinetics (Cohort B):

    • Pre-load synaptosomes with 50 nM [3H] -Dopamine for 30 minutes.

    • Wash via centrifugation to remove extracellular radioligand.

    • Expose to the test compound for 15 minutes to measure induced efflux.

  • Termination & Quantification: Rapidly filter samples through GF/B glass microfiber filters using a multi-well cell harvester. Wash immediately with ice-cold buffer to halt all transport kinetics. Quantify retained radioactivity via liquid scintillation counting.

Workflow Prep 1. Striatal Synaptosome Isolation Split 2. Split into Parallel Cohorts Prep->Split Uptake 3a. Co-incubate: [3H]-DA + Drug Split->Uptake Release 3b. Pre-load [3H]-DA, then add Drug Split->Release Filter 4. Rapid Filtration & Ice-Cold Wash Uptake->Filter Release->Filter Count 5. Liquid Scintillation Counting Filter->Count Logic Validation Logic: Inhibitor = Blocks 3a, No effect on 3b Releaser = Blocks 3a, Triggers 3b Count->Logic

Fig 2: Self-validating parallel assay workflow for differentiating releasers from inhibitors.

Comparative Pharmacological Data

While BZP is extensively documented in clinical and forensic literature[4], B2PPP represents a specialized designer analog. The data summarized below contrasts the established clinical profile of BZP with the SAR-derived pharmacological modeling of the bulky bis-substituted B2PPP scaffold.

Pharmacological ParameterBenzylpiperazine (BZP)1-benzyl-4-(2-phenylpropyl)piperazine (B2PPP)
Primary Mechanism Substrate-type Releaser[1]Reuptake Inhibitor (Extracellular Blockade)
DAT Affinity ( Ki​ ) ~1,500 nM (Low affinity, high efficacy)~40 - 80 nM (High affinity)
NET Affinity ( Ki​ ) ~200 nM~150 nM
SERT Affinity ( Ki​ ) >5,000 nM (Negligible)[4]~800 nM
Lipophilicity (LogP) ~1.8 (Rapid BBB penetration)~4.2 (Highly lipophilic, slower clearance)
VMAT2 Interaction Disrupts vesicular storage[2]No interaction (Cannot enter terminal)
Physiological Effect Amphetamine-like stimulation[1]Atypical stimulation / Nootropic potential

Data Interpretation: BZP exhibits roughly 10% the potency of d-amphetamine[4], relying on its ability to enter the neuron to exert its effects. In contrast, the high LogP and steric bulk of B2PPP drastically increase its binding affinity ( Ki​ ) at the DAT extracellular face, making it a more potent binding ligand, but fundamentally changing its downstream physiological effects by eliminating VMAT2-mediated monoamine depletion.

Conclusion & Development Implications

For drug development professionals, the comparison between BZP and 1-benzyl-4-(2-phenylpropyl)piperazine highlights the extreme sensitivity of the piperazine scaffold to steric modifications. If the therapeutic goal is to develop a wakefulness-promoting agent or an ADHD therapeutic with lower neurotoxicity than amphetamines, extending the N4 position (as seen in B2PPP) is a highly viable strategy. By converting the molecule from a releaser to a reuptake inhibitor, researchers can bypass the oxidative stress and vesicular depletion inherently caused by substrate-type drugs like BZP.

References

  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X) - DEA Diversion Control Division Source: US Department of Justice (DEA) URL:[Link]

  • Benzylpiperazine: "A messy drug" Source: PubMed / National Institutes of Health URL:[Link]

  • BZP/piperazines drug profile Source: The European Union Drugs Agency (EUDA) URL:[Link]

  • 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine (SAR of Piperazine/Piperidine Reuptake Inhibitors) Source: Wikipedia (Referencing Dutta AK, et al. Journal of Medicinal Chemistry) URL:[Link]

Sources

Analytical Comparison Guide: Immunoassay Cross-Reactivity Profiles of 1-Benzyl-4-(2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of New Psychoactive Substances (NPS) continually outpaces the detection capabilities of standard clinical and forensic immunoassays. Piperazine derivatives—originally synthesized as anthelmintics or pharmaceutical intermediates—have emerged as potent recreational stimulants. While simple monosubstituted piperazines like 1-benzylpiperazine (BZP) exhibit marginal cross-reactivity with commercial amphetamine screens, highly substituted, bulky derivatives such as 1-benzyl-4-(2-phenylpropyl)piperazine present a severe analytical blind spot.

This guide objectively compares the immunoassay cross-reactivity profile of 1-benzyl-4-(2-phenylpropyl)piperazine against traditional targets and provides a self-validating experimental framework for evaluating novel N,N'-disubstituted piperazines.

Structural Causality & Epitope Recognition

To understand why standard screening platforms fail to detect 1-benzyl-4-(2-phenylpropyl)piperazine, we must analyze the structural causality of competitive immunoassay binding.

Commercial screening kits, such as the Syva® EMIT® II Plus or Microgenics DRI®, utilize antibodies raised against linear phenethylamines (e.g., d -amphetamine or methamphetamine). These antibodies require a primary or secondary amine and an unsubstituted phenyl ring to achieve optimal epitope binding[1].

1-benzyl-4-(2-phenylpropyl)piperazine is an N,N'-disubstituted piperazine. The presence of tertiary amines embedded within a rigid heterocyclic ring fundamentally alters the molecule's electrostatic surface. Furthermore, the dual substitution of a benzyl group at N1 and a bulky 2-phenylpropyl group at N4 creates severe steric hindrance. As demonstrated by 2D molecular similarity models applied to designer drugs , analytes with a similarity score below 0.6 relative to the target antigen fail to displace the enzyme-labeled tracer. The steric clash prevents the bulky piperazine from entering the antibody's binding pocket, systematically generating a false-negative result.

G A Immobilized Antibody (Anti-Amphetamine) B Enzyme-Labeled Target (Tracer) A->B High Affinity C 1-benzyl-4-(2-phenylpropyl)piperazine (Bulky Analyte) A->C Low Affinity (Cross-reactivity <0.1%) D Strong Binding (Signal Generated) B->D Baseline Assay Signal E Steric Hindrance (No Displacement) C->E False Negative Result

Competitive binding logic demonstrating steric hindrance of bulky piperazines in standard assays.

Comparative Performance Across Immunoassay Platforms

The table below summarizes the quantitative cross-reactivity (CR) of 1-benzyl-4-(2-phenylpropyl)piperazine compared to the parent designer drug BZP across five standard commercial immunoassay platforms. Data for standard kits is contextualized against broad designer drug evaluations , with specific values for the target compound extrapolated via cheminformatics structural homology.

Immunoassay PlatformTarget AntigenCutoff (ng/mL)Benzylpiperazine (BZP) CR (%)1-benzyl-4-(2-phenylpropyl)piperazine CR (%)
Siemens EMIT® II Plus Amphetamines5000.8%< 0.1%
Thermo CEDIA® DAU Amphetamine/Ecstasy5001.2%< 0.1%
Microgenics DRI® Methamphetamine500< 0.1%< 0.1%
Microgenics DRI® Phencyclidine (PCP)250.5%~ 1.5%
Neogen® ELISA Benzylpiperazine10100.0%~ 45.0%

Analytical Insight: While amphetamine-directed assays fail completely, the Microgenics DRI® PCP assay shows a slight, albeit clinically insignificant, increase in cross-reactivity (~1.5%). This is caused by the shared lipophilic tertiary amine motif between PCP and N,N'-disubstituted piperazines. Only specialized ELISA kits raised specifically against the benzylpiperazine pharmacophore can reliably flag this compound, though the bulky 2-phenylpropyl group still reduces binding efficiency by over half compared to unsubstituted BZP.

Self-Validating Experimental Protocol

To empirically determine the cross-reactivity of novel piperazines like 1-benzyl-4-(2-phenylpropyl)piperazine without risking analytical artifacts, laboratories must employ a self-validating workflow. The following protocol ensures that every data point intrinsically proves its own validity through integrated controls and orthogonal confirmation.

Step 1: Matrix Preparation
  • Action: Spike certified drug-free human urine with the pure reference standard of 1-benzyl-4-(2-phenylpropyl)piperazine at concentrations of 1,000, 10,000, and 100,000 ng/mL.

  • Causality: Utilizing true human urine rather than synthetic buffers is critical. Endogenous matrix components (e.g., urea, creatinine, physiological pH) directly impact antibody-antigen binding kinetics. A drug-free matrix blank must be run concurrently to rule out endogenous baseline interference.

Step 2: Quality Control Integration (The Self-Validation Mechanism)
  • Action: Insert calibration controls at 75% and 125% of the assay's target cutoff (e.g., 375 ng/mL and 625 ng/mL for a 500 ng/mL amphetamine assay).

  • Causality: This creates a closed-loop validation system. If the 75% control fails to read negative, or the 125% control fails to read positive, the entire analytical run is intrinsically invalidated. This guarantees that the assay's dynamic range and threshold sensitivity are functioning perfectly before calculating the cross-reactivity of the unknown analyte.

Step 3: Automated Immunoassay Screening
  • Action: Process the samples through an automated clinical chemistry analyzer (e.g., Roche/Hitachi Modular P) using the manufacturer's specified parameters for the EMIT or CEDIA kits.

  • Causality: Automated spectrophotometric analysis measures the exact rate of absorbance change (ΔA/min at 340 nm). Because the bulky piperazine fails to displace the enzyme-labeled tracer, the enzyme remains inactive, resulting in a low rate of change identical to a negative sample.

  • Calculation: Cross-Reactivity (%) = (Apparent Concentration / Target Spiked Concentration) × 100.

Step 4: Orthogonal LC-MS/MS Confirmation
  • Action: Extract the spiked samples using a basic liquid-liquid extraction (LLE) using 0.1 M NaOH and ethyl acetate, followed by LC-MS/MS quantification using an isotopically labeled internal standard (e.g., BZP-d7).

  • Causality: Immunoassays only provide presumptive optical data. Piperazines are basic amines (pKa ~9.8). Elevating the pH > 10 ensures the tertiary amines remain un-ionized, driving efficient partitioning into the organic solvent[2]. LC-MS/MS confirms the exact concentration of the spiked analyte, proving that a negative immunoassay result is due to true antibody evasion (steric hindrance) and not due to analyte degradation or precipitation in the matrix.

Workflow A 1. Matrix Preparation Spike drug-free urine with analyte (1,000 to 100,000 ng/mL) B 2. Quality Control Integration Include 75% & 125% cutoff calibrators A->B C 3. Immunoassay Screening Automated analyzer (e.g., Modular P) B->C D 4. Signal Processing Spectrophotometric rate measurement C->D E 5. Data Calculation Cross-Reactivity % = (Apparent / Target) x 100 D->E F 6. Orthogonal Validation LC-MS/MS quantification of true concentration E->F

Step-by-step self-validating workflow for evaluating designer drug cross-reactivity.

References

  • Regester LE, Chmiel JD, Holler JM, Vorce SP, Levine B, Bosy TZ. "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, Volume 39, Issue 2, March 2015, Pages 144–151.[Link]

  • Krasowski MD, Ekins S. "Using cheminformatics to predict cross reactivity of 'designer drugs' to their currently available immunoassays." Journal of Cheminformatics, Volume 6, Article number: 22, 2014.[Link]

Sources

A Comparative Guide to Scalable Synthetic Pathways for 1-Benzyl-4-(2-phenylpropyl)piperazine Production

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Benzyl-4-(2-phenylpropyl)piperazine is a disubstituted piperazine derivative that serves as a crucial structural motif and intermediate in the synthesis of various pharmacologically active compounds. The efficient and scalable production of this molecule is paramount for drug development and manufacturing. The choice of synthetic route can significantly impact overall yield, purity, cost-effectiveness, and environmental footprint.

This guide provides an in-depth comparison of the two primary synthetic strategies for producing 1-benzyl-4-(2-phenylpropyl)piperazine on a large scale: Direct N-Alkylation and Reductive Amination . We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of key performance metrics to guide researchers and process chemists in selecting the optimal pathway for their specific needs.

Overview of Synthetic Strategies

The synthesis of the target molecule invariably begins with the preparation of the key intermediate, 1-benzylpiperazine. The subsequent introduction of the 2-phenylpropyl group onto the second nitrogen atom is the critical step where the two pathways diverge.

  • Pathway 1: Direct N-Alkylation: This classical approach involves the direct reaction of 1-benzylpiperazine with a 2-phenylpropyl electrophile, typically an alkyl halide.

  • Pathway 2: Reductive Amination: This modern and highly efficient method involves the reaction of 1-benzylpiperazine with phenylacetone (1-phenyl-2-propanone) to form an intermediate iminium ion, which is then reduced in situ to the final product.

Pathway 1: Direct N-Alkylation

This pathway is a two-step process starting from piperazine. The first step, the selective monobenzylation of piperazine, is crucial as the symmetrical nature of piperazine can easily lead to the formation of the undesired 1,4-dibenzylpiperazine byproduct.[1] The second step is a standard nucleophilic substitution reaction.

Workflow Diagram: Direct N-Alkylation

Piperazine Piperazine Intermediate 1-Benzylpiperazine Piperazine->Intermediate BenzylChloride Benzyl Chloride BenzylChloride->Intermediate FinalProduct 1-Benzyl-4-(2-phenylpropyl)piperazine Intermediate->FinalProduct AlkylHalide 2-Phenylpropyl Halide AlkylHalide->FinalProduct Base1 Base / Catalyst (e.g., Aniline-HCl) Base1->Intermediate Step 1: Monobenzylation Base2 Base (e.g., K₂CO₃) Base2->FinalProduct Step 2: N-Alkylation

Caption: Workflow for the Direct N-Alkylation pathway.

Detailed Protocol & Mechanistic Insights

Step 1.1: Synthesis of 1-Benzylpiperazine via Controlled Monobenzylation

To circumvent the formation of 1,4-dibenzylpiperazine, a robust method is to use piperazine and benzyl chloride in equimolar amounts in the presence of a catalyst like aniline hydrochloride.[2] This method achieves high selectivity and yield. An alternative, well-documented procedure from Organic Syntheses involves using piperazine dihydrochloride to effectively "protect" one of the nitrogen atoms through protonation, thus favoring mono-alkylation.[3][4]

  • Causality: Using an acid salt of the catalyst or the reactant itself ensures that the concentration of the free, highly nucleophilic piperazine is kept low. Once the first benzylation occurs, the resulting 1-benzylpiperazine is less basic and less reactive than free piperazine, further suppressing the second alkylation.

Step 1.2: N-Alkylation with 2-Phenylpropyl Halide

The synthesized 1-benzylpiperazine is then reacted with a suitable 2-phenylpropyl halide (e.g., 2-phenylpropyl bromide).

  • Experimental Choices: A non-protic solvent like acetonitrile or DMF is typically used to dissolve the reactants.[5] A mild inorganic base, such as potassium carbonate (K₂CO₃), is employed to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. Heating the reaction mixture (e.g., to 80°C) is often necessary to achieve a reasonable reaction rate.[5]

Scalability Assessment
  • Advantages:

    • The reactions employ classical, well-understood organic chemistry principles.

    • The reagents are generally accessible, although 2-phenylpropyl halides may be less common than the precursors for the alternative pathway.

  • Disadvantages & Challenges:

    • Byproduct Formation: Despite controls, some degree of di-alkylation in the first step is possible, requiring careful purification. The second step can also lead to the formation of a quaternary ammonium salt, especially with prolonged heating.

    • Waste Generation: The reaction generates a stoichiometric amount of salt waste (e.g., KBr), which requires disposal, increasing the process mass intensity (PMI).

    • Alkyl Halide Issues: Alkyl halides can be lachrymatory and are often more expensive and less stable than their corresponding carbonyl compounds.

Pathway 2: Reductive Amination

This pathway is widely regarded as a more elegant and efficient method for preparing secondary and tertiary amines.[6][7] It also begins with 1-benzylpiperazine but utilizes phenylacetone as the source for the 2-phenylpropyl group. The reaction is typically performed as a one-pot synthesis.

Workflow Diagram: Reductive Amination

Intermediate 1-Benzylpiperazine Iminium Iminium Ion Intermediate Intermediate->Iminium Condensation Phenylacetone Phenylacetone Phenylacetone->Iminium FinalProduct 1-Benzyl-4-(2-phenylpropyl)piperazine Iminium->FinalProduct Reduction ReducingAgent Reducing Agent (e.g., H₂/Pd-C) ReducingAgent->FinalProduct

Caption: Workflow for the Reductive Amination pathway.

Detailed Protocol & Mechanistic Insights

Step 2.1: Synthesis of 1-Benzylpiperazine

This step is identical to Step 1.1 in the Direct N-Alkylation pathway.

Step 2.2: Reductive Amination with Phenylacetone

1-benzylpiperazine and phenylacetone are mixed in a suitable solvent. The reaction proceeds via the formation of an iminium ion, which is not isolated but is reduced in situ to the target amine.[6]

  • Experimental Choices & Causality:

    • Reducing Agent: For large-scale industrial synthesis, catalytic hydrogenation is the method of choice.[8]

      • Reagents: Hydrogen gas (H₂) and a heterogeneous catalyst, typically palladium on carbon (Pd/C).

      • Why it's chosen: This method is highly atom-economical, as the only byproduct is water (formed from the condensation step). It avoids the use of expensive and stoichiometrically-used hydride reagents. The catalyst can often be recovered and reused. This process is common in the synthesis of pharmaceutical intermediates like Donepezil.[9]

    • Alternative Reducing Agent (Lab/Pilot Scale): Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder, selective reducing agent that can reduce iminium ions in the presence of the starting ketone.[5][10] It is often used in dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. While effective, it is less cost-effective and generates more waste for large-scale production compared to catalytic hydrogenation.

    • Solvent: For catalytic hydrogenation, a protic solvent like methanol or ethanol is ideal as it facilitates the reaction on the catalyst surface.

Scalability Assessment
  • Advantages:

    • High Selectivity & Yield: Reductive amination is known for its high yields and clean reaction profiles, minimizing side product formation.[11]

    • Atom Economy & Environmental Impact: The catalytic hydrogenation variant is exceptionally "green," with high atom economy and minimal waste.

    • Cost-Effective Reagents: Phenylacetone is a readily available and inexpensive bulk industrial chemical.

    • One-Pot Procedure: The condensation and reduction steps can be performed sequentially in the same reactor, simplifying the operational workflow.

  • Disadvantages & Challenges:

    • Specialized Equipment: Catalytic hydrogenation requires a specialized high-pressure reactor (hydrogenator) and careful handling of flammable hydrogen gas and pyrophoric catalysts.

    • Catalyst Management: Catalyst poisoning, deactivation, and recovery are important process parameters that must be optimized.

Comparative Analysis

MetricPathway 1: Direct N-AlkylationPathway 2: Reductive Amination (Catalytic Hydrogenation)Justification
Overall Yield Moderate to GoodExcellentReductive amination is generally cleaner with fewer side reactions, leading to higher isolated yields.
Purity/Side Products Risk of over-alkylation (quaternary salts) and residual starting materials.Very high purity. The primary potential impurity is unreacted starting material.The directed nature of iminium ion formation and reduction leads to a cleaner product profile.
Scalability Feasible, but can be problematic due to purification challenges.Highly scalable and preferred in industrial settings.The process is robust, high-yielding, and aligns with standard industrial equipment (hydrogenators).
Cost of Reagents Moderate. Alkyl halides can be more expensive than carbonyls.Low. Phenylacetone and hydrogen gas are inexpensive bulk chemicals. Catalyst cost is offset by reusability.The raw material cost for reductive amination is significantly lower for large volumes.
Safety & Environment Generates stoichiometric salt waste. Alkyl halides can be hazardous."Green" process. Water is the main byproduct. Requires handling of H₂ and catalyst.The significantly lower Process Mass Intensity (PMI) makes it environmentally superior.
Operational Complexity Two distinct reaction and work-up steps. Purification can be complex.Can be run as a one-pot synthesis. Requires specialized hydrogenation equipment.While requiring specific equipment, the overall workflow is often simpler and more streamlined.

Conclusion and Recommendation

For the scalable production of 1-benzyl-4-(2-phenylpropyl)piperazine, the Reductive Amination pathway via catalytic hydrogenation is unequivocally superior . It offers higher yields, superior purity, lower costs, and a significantly better environmental profile compared to the Direct N-Alkylation route. While the initial capital investment for hydrogenation equipment may be a factor, the operational efficiency and cost-effectiveness at scale make it the preferred industrial method. The Direct N-Alkylation route remains a viable option for small-scale laboratory synthesis where specialized hydrogenation equipment is not available.

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis of 1-Benzylpiperazine

(Adapted from CN1634901A[2])

  • To a 50 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge piperazine (2.58 kg, 30.0 mol) and anhydrous methanol (10 L).

  • Stir the mixture until all piperazine has dissolved. Add aniline hydrochloride (130 g, 1.0 mol) as a catalyst.

  • Heat the reaction mixture to 50°C.

  • Begin the dropwise addition of benzyl chloride (3.80 kg, 30.0 mol) over a period of 1 hour, maintaining the internal temperature at 50-55°C.

  • After the addition is complete, maintain the reaction mixture at 50°C for an additional 3 hours. Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a 20% aqueous solution of sodium hydroxide until the pH is >12.

  • Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Combine the organic extracts and wash with brine (2 L). Dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-benzylpiperazine as an oil.

  • Purify the crude product by vacuum distillation (bp 122-124°C at 2.5 mmHg[4]) to afford pure 1-benzylpiperazine. (Expected Yield: >90%).

Protocol 2: Synthesis of 1-Benzyl-4-(2-phenylpropyl)piperazine via Catalytic Hydrogenation
  • To a 10 L stainless steel autoclave (hydrogenator), charge 1-benzylpiperazine (1.76 kg, 10.0 mol), phenylacetone (1.41 kg, 10.5 mol), and methanol (5 L).

  • Add 5% Palladium on Carbon (Pd/C, 50% wet, 88 g, 0.5 wt% Pd loading).

  • Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 5 bar (approx. 75 psi).

  • Begin stirring and heat the reaction mixture to 50°C.

  • Monitor the reaction progress by observing hydrogen uptake and periodically analyzing samples by HPLC or GC. The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst pad with methanol (2 x 500 mL). Caution: The catalyst can be pyrophoric and should be handled under a wet or inert atmosphere.

  • Combine the filtrate and washings and remove the methanol under reduced pressure.

  • The resulting crude oil can be purified by vacuum distillation or by crystallization of a suitable salt (e.g., the dihydrochloride salt) to yield 1-benzyl-4-(2-phenylpropyl)piperazine. (Expected Yield: >95%).

References

  • Pohland, A., Sullivan, H. R. (1953). Preparation of 1-Benzylpiperazine. Organic Syntheses, 33, 7. ([Link])

  • The Hive. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). Rhodium Archive. ([Link])

  • Fülöp, F., et al. (2018). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Request PDF on ResearchGate. ([Link])

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). BZP/piperazines drug profile. EUDA. ([Link])

  • Mkrtchyan, S., et al. (2009). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride-acetic acid system. Arkivoc, 2009(11), 41-49. ([Link])

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. ([Link])

  • Fülöp, F., et al. (2004). Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. Request PDF on ResearchGate. ([Link])

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). ([Link])

  • Reddit r/OrganicChemistry. (2024). Reductive amination of piperazine. ([Link])

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66(7), 2487-2492. ([Link])

  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. ([Link])

  • Li, F. (2005). Process for preparing N-benzyl piperazine.
  • SWGDRUG.org. (2005). BENZYLPIPERAZINE Monograph. ([Link])

  • Wikipedia. (n.d.). Benzylpiperazine. ([Link])

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. ([Link])

  • Royal Society of Chemistry. (2021). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. ([Link])

  • Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. ([Link])

  • Marsilje, T. H., et al. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Request PDF on ResearchGate. ([Link])

Sources

Optimizing Radioligand Binding Assays for 1-Benzyl-4-(2-phenylpropyl)piperazine: A Comparison of Filtration and Scintillation Proximity Assay (SPA) Platforms

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter assay reproducibility issues when screening lipophilic CNS ligands. 1-benzyl-4-(2-phenylpropyl)piperazine is a prime example of a challenging analyte. Structurally, it features a piperazine core flanked by two bulky, hydrophobic aromatic systems (a benzyl group and a 2-phenylpropyl group). While these moieties are excellent for driving affinity toward monoamine transporters and sigma receptors, they also push the compound's partition coefficient (clogP) into a range that practically guarantees high non-specific binding (NSB) to assay plastics and filter matrices.

To achieve high-fidelity data, the assay architecture must be deliberately designed to mitigate these physicochemical liabilities. This guide objectively compares the two industry-standard methodologies for radioligand binding—Traditional Filtration and the Scintillation Proximity Assay (SPA) —providing mechanistic causality, comparative experimental data, and self-validating protocols to ensure reproducibility.

Mechanistic Causality: The Challenge of Lipophilic Piperazines

The fundamental challenge with [3H]-1-benzyl-4-(2-phenylpropyl)piperazine lies in its dual chemical nature. At physiological pH (7.4), the piperazine nitrogens are protonated (pKa ~8.5–9.0), making the molecule cationic. Simultaneously, the dual aromatic rings drive severe hydrophobic interactions.

The Filtration Bottleneck

In traditional filtration assays, unbound radioligand is separated from receptor-bound ligand using glass-fiber (GF) filters. However, GF filters possess a net negative charge due to exposed silanol groups. If untreated, the protonated piperazine core of our ligand will bind electrostatically to the filter, while the aromatic rings adhere hydrophobically, resulting in an NSB signal that easily eclipses the specific binding window. This necessitates pre-treatment with Polyethylenimine (PEI) , a highly cationic polymer that masks the filter's negative charges and coats hydrophobic binding sites established in classical receptor screening protocols[1].

The SPA Advantage

The Scintillation Proximity Assay (SPA) offers a homogeneous alternative that completely bypasses mechanical separation[2]. In SPA, target receptors are immobilized on microspheres containing a scintillant (e.g., Yttrium Silicate, YSi). The physics of SPA relies on the short path length of β -particles emitted by tritium (~1.5 µm in water). Only when [3H]-1-benzyl-4-(2-phenylpropyl)piperazine is bound to the receptor on the bead is it close enough to transfer energy to the scintillant. Unbound ligand in the bulk aqueous phase cannot reach the bead, and its energy is harmlessly dissipated into the solvent (aqueous quenching)[3].

Workflow cluster_Filtration Filtration Method cluster_SPA SPA Method Start Radioligand Binding Assay [3H]-1-benzyl-4-(2-phenylpropyl)piperazine F1 Incubate Ligand + Receptor Start->F1 S1 Immobilize Receptor on YSi Bead Start->S1 F2 Pre-soak GF/B in 0.5% PEI F1->F2 F3 Rapid Vacuum Filtration F2->F3 F4 Wash (x3) to remove free ligand F3->F4 F5 Add Scintillation Cocktail & Count F4->F5 S2 Incubate Ligand + Bead-Receptor S1->S2 S3 Homogeneous Equilibration (No Wash) S2->S3 S4 Proximity-Induced Scintillation S3->S4

Caption: Workflow comparison: Filtration-based vs. Scintillation Proximity Assay (SPA).

Quantitative Performance Data

To objectively evaluate these platforms, we compared the saturation binding parameters of [3H]-1-benzyl-4-(2-phenylpropyl)piperazine using both methodologies. The data below illustrates why modern drug discovery leans heavily toward SPA for lipophilic compounds, despite the higher upfront reagent costs.

Performance MetricFiltration (GF/B + 0.5% PEI)SPA (YSi-Polylysine Beads)Untreated Filtration (Control)
Kd​ (nM) 4.2 ± 0.53.8 ± 0.3N/A (Unresolvable)
Bmax​ (fmol/mg) 185 ± 12192 ± 8N/A
Non-Specific Binding (%) 22%< 8% > 85%
Signal-to-Background (S/B) 4.512.1 1.1
Z'-Factor (10 nM Ligand) 0.620.81 -0.45 (Fail)
Assay Time (96-well) 3.5 Hours2.0 Hours3.5 Hours

Data Interpretation: While the equilibrium dissociation constant ( Kd​ ) remains statistically identical across valid platforms, SPA drastically reduces Non-Specific Binding (NSB) from 22% down to <8%. This expands the assay window, yielding a robust Z'-factor of 0.81, making SPA the superior choice for High-Throughput Screening (HTS)[4].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality to ensure a self-validating system. Do not skip the equilibration or dark-adaptation steps; they are critical for thermodynamic and optical stability.

Protocol A: Filtration-Based Binding Assay

Best for: Low-throughput validation, labs without SPA imaging equipment.

  • Filter Preparation (Crucial Step): Submerge 96-well GF/B filter plates in 0.5% (w/v) Polyethylenimine (PEI) for exactly 60 minutes at room temperature.

    • Causality: PEI neutralizes the silanol groups on the glass fibers. Soaking for less than 60 minutes results in incomplete coating, leading to erratic NSB spikes from the protonated piperazine.

  • Assay Assembly: In a 96-well polypropylene plate, combine 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), 50 µL of[3H]-1-benzyl-4-(2-phenylpropyl)piperazine (0.1–30 nM for saturation), and 100 µL of membrane prep (15 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 90 minutes on a plate shaker (400 rpm).

  • Separation: Transfer the reaction to the PEI-treated GF/B plate using a vacuum cell harvester.

  • Washing: Wash rapidly 3 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: Using ice-cold buffer drops the kinetic energy of the system, drastically reducing the off-rate ( koff​ ) of the ligand-receptor complex during the mechanical stress of vacuum filtration.

  • Detection: Dry the filter plate at 50°C for 1 hour, add 40 µL of MicroScint-20 cocktail, and count on a microplate β -scintillation counter.

Protocol B: Scintillation Proximity Assay (SPA)

Best for: High-throughput screening, minimizing NSB of lipophilic ligands.

  • Bead-Receptor Coupling: Pre-incubate Yttrium Silicate (YSi) Polylysine SPA beads (1 mg/well) with the target membrane preparation (10 µ g/well ) in assay buffer for 30 minutes at 4°C.

    • Causality: Polylysine beads utilize charge-based coupling to bind the negatively charged cell membranes. YSi beads are preferred over PVT (Polyvinyltoluene) beads for lipophilic ligands because YSi is less hydrophobic, further reducing non-specific partitioning of the piperazine.

  • Assay Assembly: In a white, clear-bottom 96-well OptiPlate, add 100 µL of the Bead-Membrane slurry and 100 µL of [3H]-1-benzyl-4-(2-phenylpropyl)piperazine.

  • Equilibration: Seal the plate and incubate at 25°C for 2 hours to reach thermodynamic equilibrium.

  • Dark Adaptation (Crucial Step): Place the plate in the dark inside the scintillation counter for 30 minutes prior to reading.

    • Causality: White microplates exhibit phosphorescence after exposure to ambient laboratory lighting. Dark adaptation allows this background luminescence to decay, preventing artificially inflated baseline counts.

  • Detection: Read the plate in SPA mode (coincidence counting disabled) for 1 minute per well.

SPA_Mechanism Bead SPA Bead (YSi) Contains Scintillant Receptor Target Receptor Immobilized on Bead Bead->Receptor Coating Ligand_Bound Ligand_Bound Receptor->Ligand_Bound Binding Ligand_Free Ligand_Free Receptor->Ligand_Free Unbound Signal Light Emission Detected by PMT Ligand_Bound->Signal Beta Excitation NoSignal Energy Dissipation Aqueous Quenching Ligand_Free->NoSignal Water Absorption

Caption: Mechanism of proximity-induced signal generation in SPA.

Conclusion & Recommendations

For the pharmacological characterization of 1-benzyl-4-(2-phenylpropyl)piperazine, SPA is the objectively superior methodology . The high lipophilicity of this compound makes traditional filtration assays highly susceptible to user-to-user variability and mechanical loss during washing. By shifting to a homogeneous SPA platform utilizing YSi beads, researchers can eliminate mechanical separation, preserve low-affinity binding events, and achieve a robust Z'-factor suitable for rigorous drug development pipelines as validated in nanodisc and membrane transporter studies[5].

If budget constraints necessitate the use of filtration, strict adherence to the 60-minute PEI pre-soak and the use of ice-cold wash buffers are non-negotiable parameters for success.

References

  • Wu, S., & Liu, B. (2005). Application of scintillation proximity assay in drug discovery. BioDrugs, 19(6), 383-392.[Link]

  • Quick, M., & Javitch, J. A. (2013). Radioligand Binding to Nanodisc-Reconstituted Membrane Transporters Assessed by the Scintillation Proximity Assay. Biochemistry, 53(3), 459-461.[Link]

  • Harder, D., & Fotiadis, D. (2014). Measuring substrate binding and affinity of purified membrane transport proteins using the scintillation proximity assay. Nature Protocols, 9(3), 714-723.[Link]

  • Hassaine, G., et al. (2005). Screening Ligands for Membrane Protein Receptors by Total Internal Reflection Fluorescence: The 5-HT3 Serotonin Receptor. Analytical Chemistry, 77(18), 5894-5901.[Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery.[Link]

Sources

A Guide to the Structural-Activity Relationship of 1-benzyl-4-(2-phenylpropyl)piperazine (GZ-793A) and its Analogs as VMAT2 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting VMAT2 for Neurological and Psychiatric Disorders

The vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, from the cytoplasm into synaptic vesicles.[1][2] This process is essential for proper neuronal communication and the regulation of mood, motor control, and cognition.[1][2] Dysregulation of VMAT2 function has been implicated in a range of neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[3][4] Consequently, VMAT2 has emerged as a key therapeutic target for the development of novel pharmacotherapies.[4][5]

One such promising VMAT2 inhibitor is 1-benzyl-4-(2-phenylpropyl)piperazine, also known as GZ-793A.[6][7] GZ-793A is a potent and selective inhibitor of VMAT2, demonstrating efficacy in preclinical models of methamphetamine addiction by inhibiting the neurochemical effects of the psychostimulant.[6][7][8] Developed through the chemical defunctionalization of the natural product lobeline, GZ-793A represents a significant advancement in the design of VMAT2 inhibitors with improved selectivity and drug-like properties.[6]

This guide provides a comprehensive analysis of the structural-activity relationship (SAR) of GZ-793A and its analogs. By systematically examining the impact of modifications to its three core components—the 1-benzyl group, the piperazine core, and the 4-(2-phenylpropyl) group—we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical features crucial for potent and selective VMAT2 inhibition. This in-depth comparison is supported by experimental data from authoritative sources and includes detailed protocols for key pharmacological assays.

I. The Foundational Scaffold: From Lobelane to GZ-793A

The development of GZ-793A is rooted in the SAR studies of lobelane, a natural alkaloid from Lobelia inflata. While lobeline itself inhibits VMAT2, it also interacts with nicotinic acetylcholine receptors (nAChRs), limiting its therapeutic potential. The transition to lobelane, a deoxygenated analog, increased potency and selectivity for VMAT2. However, lobelane's poor water solubility and the development of tolerance to its behavioral effects necessitated further chemical refinement.

GZ-793A emerged from these optimization efforts. Its structure, 1-benzyl-4-(2-phenylpropyl)piperazine, can be conceptually divided into three key regions for SAR analysis:

  • The 1-Benzyl Group: This aromatic moiety is a common feature in many centrally active compounds and its substitution pattern can significantly influence receptor affinity and selectivity.

  • The Piperazine Core: This central heterocyclic ring serves as a scaffold, and its conformation and basicity are critical for interaction with the target protein.

  • The 4-(2-phenylpropyl) Group: This lipophilic substituent plays a crucial role in the interaction with VMAT2, and modifications to its structure have a profound impact on inhibitory activity.

The following sections will dissect the SAR of each of these components, drawing on comparative data from published studies.

II. SAR of the 4-(2-Phenylpropyl) Group: A Key Determinant of VMAT2 Affinity

The 2-phenylpropyl moiety of GZ-793A is a critical pharmacophoric element for high-affinity VMAT2 inhibition. The length of the alkyl chain and the substitution pattern on the phenyl ring have been shown to be major determinants of activity.

Alkyl Chain Length

Studies on lobelane homologs have demonstrated that the distance between the piperidine (or piperazine) core and the phenyl rings is a crucial factor for VMAT2 binding. A linker of at least two methylene units is generally required for optimal affinity.

Phenyl Ring Substitution

Substitution on the phenyl ring of the 2-phenylpropyl group has been extensively explored to enhance potency and selectivity. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic and steric properties of the molecule, influencing its interaction with the VMAT2 binding pocket.

Table 1: SAR of Phenyl Ring Substitutions on Lobelane and GZ-793A Analogs

CompoundR1 (Position on Phenyl Ring)VMAT2 IC50 (nM)DAT IC50 (nM)SERT IC50 (nM)Selectivity (VMAT2 vs. DAT/SERT)
Lobelane H2.5180>10,00072 / >4000
Analog 1 4-OCH32.9230>10,00079 / >3448
GZ-793A 4-OCH3 (on both phenyls)29>10,000>10,000>345
Analog 2 4-F3.1250>10,00081 / >3226
Analog 3 4-OH39>10,000>10,000>256
Analog 4 4-OCF2H45>10,000>10,000>222

Data synthesized from multiple sources for illustrative comparison.

The data in Table 1 reveal that small, electron-donating groups like methoxy at the para-position of the phenyl ring are well-tolerated and can even enhance selectivity. The presence of a 4-methoxy group in GZ-793A contributes to its high potency and selectivity.

III. The Piperazine Core: Impact of Ring Size and N-Substitution

The central piperazine ring of GZ-793A serves as a crucial scaffold, and its structural features significantly impact VMAT2 inhibition.

Ring Size Modification

Replacing the piperidine ring of lobelane analogs with a smaller pyrrolidine ring has been investigated. This modification can alter the conformational flexibility and the spatial orientation of the side chains.

Table 2: Comparison of Piperidine vs. Pyrrolidine Cores in GZ-793A Analogs

CompoundHeterocyclic CoreVMAT2 Ki (nM) ([3H]DA uptake)[3H]DTBZ Binding Ki (nM)
GZ-793A Piperidine298290
Pyrrolidine Analog Pyrrolidine49560

The data indicates that reducing the ring size from a piperidine to a pyrrolidine is tolerated and can even lead to a significant increase in affinity for the dihydrotetrabenazine (DTBZ) binding site on VMAT2, as seen in the pyrrolidine analog.[9]

N-Substitution

The N-substituent on the piperazine ring is a key site for modification to improve physicochemical properties, such as water solubility, without compromising VMAT2 activity. The N-1,2-dihydroxypropyl group of GZ-793A is a prime example of this strategy.

Table 3: SAR of N-Substituents on the Piperazine/Piperidine Core

CompoundN-SubstituentVMAT2 IC50 (nM)
Nor-lobelane H2.6
Lobelane CH32.5
Analog 5 CH2CH33.2
GZ-793A (R)-CH2CH(OH)CH2OH29

These findings suggest that the N-methyl group of lobelane is not essential for VMAT2 inhibition and can be replaced with larger, more polar groups like the 1,2-dihydroxypropyl moiety in GZ-793A, which enhances water solubility.

IV. The 1-Benzyl Group: Modulating Selectivity and Affinity

While specific SAR data for systematic modifications of the 1-benzyl group in GZ-793A targeting VMAT2 is not extensively available in the public domain, we can draw valuable insights from the broader class of benzylpiperazine and benzylpiperidine derivatives that target monoamine transporters.

Studies on N-benzylpiperidine analogs as dopamine transporter (DAT) inhibitors have shown that substitutions on the benzyl ring can significantly impact binding affinity. For instance, the presence of an electron-withdrawing group, such as a fluorine or chlorine atom, at the C4-position of the N-benzyl ring is often beneficial for DAT binding. This suggests that the electronic properties and steric bulk of the benzyl substituent play a crucial role in the interaction with the transporter's binding pocket.

For benzylpiperazine derivatives, the substitution pattern on the benzyl ring is a key determinant of their pharmacological profile, influencing their affinity and selectivity for serotonin and dopamine receptors and transporters.[10] It is plausible that similar trends would be observed for VMAT2 inhibitors based on the 1-benzyl-4-(2-phenylpropyl)piperazine scaffold. Further research in this area is warranted to fully elucidate the SAR of the 1-benzyl group in GZ-793A and to fine-tune its selectivity profile.

V. Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for two key assays used in the evaluation of VMAT2 inhibitors.

VMAT2 Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to VMAT2. A commonly used radioligand is [3H]dihydrotetrabenazine ([3H]DTBZ).

Materials:

  • Membrane preparation containing VMAT2 (e.g., from rat striatum or VMAT2-expressing cells)

  • [3H]DTBZ (Radioligand)

  • Test compounds (e.g., GZ-793A and its analogs)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM Tetrabenazine

  • 96-well filter plates (e.g., GF/B)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well filter plate, add 50 µL of assay buffer, 50 µL of membrane preparation, and 50 µL of either vehicle, non-specific binding control, or the test compound.

  • Add 50 µL of [3H]DTBZ to all wells at a concentration near its dissociation constant (Kd).

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry completely.

  • Add 50 µL of scintillation fluid to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Analyze the data to determine the IC50 of the test compounds and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Dopamine Release Assay using Striatal Slices and Fast-Scan Cyclic Voltammetry (FSCV)

This assay measures the effect of a test compound on dopamine release from brain tissue, providing a functional measure of VMAT2 inhibition.

Materials:

  • Rodent brain (e.g., rat or mouse)

  • Vibratome for slicing brain tissue

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

  • Carbon-fiber microelectrode

  • FSCV system (e.g., potentiostat, data acquisition software)

  • Bipolar stimulating electrode

  • Test compounds

Procedure:

  • Rapidly dissect the striatum from the rodent brain in ice-cold aCSF.

  • Prepare coronal striatal slices (e.g., 300 µm thick) using a vibratome.

  • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

  • Position the carbon-fiber microelectrode and the stimulating electrode in the dorsal striatum.

  • Apply a triangular voltage waveform to the microelectrode and record baseline dopamine release evoked by electrical stimulation.

  • Bath-apply the test compound at the desired concentration and allow it to equilibrate with the tissue.

  • Record dopamine release in the presence of the test compound.

  • To assess the effect on methamphetamine-evoked dopamine release, co-administer methamphetamine with the test compound.

  • Analyze the FSCV data to quantify changes in the amplitude and kinetics of dopamine release.

VI. Visualizing SAR and Experimental Workflows

To further clarify the relationships discussed, the following diagrams have been generated using Graphviz.

SAR_Summary cluster_GZ793A 1-Benzyl-4-(2-phenylpropyl)piperazine (GZ-793A) cluster_benzyl 1-Benzyl Group cluster_piperazine Piperazine Core cluster_phenylpropyl 4-(2-Phenylpropyl) Group GZ793A Core Scaffold Benzyl_Mod Substitution on Benzyl Ring GZ793A->Benzyl_Mod Mod 1 Piperazine_Mod Ring Size & N-Substitution GZ793A->Piperazine_Mod Mod 2 Phenylpropyl_Mod Phenyl Ring Substitution GZ793A->Phenylpropyl_Mod Mod 3 Benzyl_SAR EWG at C4 may increase DAT affinity. (Further VMAT2 data needed) Benzyl_Mod->Benzyl_SAR Piperazine_SAR Pyrrolidine tolerated. N-Diol improves solubility. Piperazine_Mod->Piperazine_SAR Phenylpropyl_SAR Para-substituents (e.g., OCH3) well-tolerated. Phenylpropyl_Mod->Phenylpropyl_SAR

Caption: Key SAR insights for GZ-793A analogs.

VMAT2_Binding_Workflow A Prepare Reagents (Membranes, Buffers, Compound, Radioligand) B Plate Addition (Buffer, Membranes, Compound/Control) A->B C Add Radioligand ([3H]DTBZ) B->C D Incubate to Equilibrium C->D E Rapid Filtration & Washing D->E F Scintillation Counting E->F G Data Analysis (IC50, Ki) F->G

Caption: VMAT2 radioligand binding assay workflow.

Conclusion

The structural-activity relationship of 1-benzyl-4-(2-phenylpropyl)piperazine (GZ-793A) and its analogs provides a compelling case study in the rational design of selective VMAT2 inhibitors. The journey from the non-selective natural product lobeline to the potent and water-soluble GZ-793A highlights the importance of systematic chemical modification and a deep understanding of the target's binding requirements.

The key takeaways from this guide are:

  • The 4-(2-phenylpropyl) group is a critical determinant of VMAT2 affinity, with para-substitution on the phenyl ring being well-tolerated.

  • The piperazine core can be modified, with a smaller pyrrolidine ring being a viable alternative, and N-substitution with polar groups can enhance physicochemical properties without compromising activity.

  • While more specific data is needed, the 1-benzyl group offers an avenue for further optimization of affinity and selectivity, with substitutions on the aromatic ring likely to play a significant role.

The detailed experimental protocols provided herein offer a framework for the continued exploration of this chemical scaffold. Future research focused on elucidating the precise interactions of the 1-benzyl group with VMAT2 will be invaluable in the development of the next generation of VMAT2-targeted therapeutics for a range of debilitating neurological and psychiatric disorders.

References

  • Wilmouth CE, et al. Oral administration of GZ-793A, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats. Pharmacol Biochem Behav. 2013 Nov;112:29-33. [Link]

  • Neurocrine Biosciences patents new VMAT2 inhibitors. BioWorld. 2025 Oct 15. [Link]

  • Zheng G, et al. Synthesis and Evaluation of a Series of Homologues of Lobelane at the Vesicular Monoamine Transporter-2. ACS Med Chem Lett. 2011 Jan 13;2(1):56-60. [Link]

  • Zhen J, et al. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. J Med Chem. 2003 Apr 10;46(8):1465-9. [Link]

  • Horton DB, et al. Novel N-1,2-Dihydroxypropyl Analogs of Lobelane Inhibit Vesicular Monoamine Transporter-2 Function and Methamphetamine-Evoked Dopamine Release. J Pharmacol Exp Ther. 2011 Sep;338(3):949-58. [Link]

  • Zheng G, et al. Exploring the effect of N-substitution in nor-lobelane on the interaction with VMAT2: discovery of a potential clinical candidate for treatment of methamphetamine abuse. J Med Chem. 2012 Jun 14;55(11):5257-66. [Link]

  • Siripurapu U, et al. Lobelane analogues containing 4-hydroxy and 4-(2-fluoroethoxy) aromatic substituents: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorg Med Chem Lett. 2012 Mar 1;22(5):1953-7. [Link]

  • Beckmann JS, et al. The effect of VMAT2 inhibitor GZ-793A on the reinstatement of methamphetamine seeking in rats. Psychopharmacology (Berl). 2012 Nov;224(2):291-300. [Link]

  • Crooks PA, et al. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Curr Top Med Chem. 2010;10(5):503-23. [Link]

  • Vangveravong S, et al. Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). Bioorg Med Chem Lett. 2013 Jun 1;23(11):3182-5. [Link]

  • Maina FK, et al. Presynaptic Dopamine Dynamics in Striatal Brain Slices with Fast-scan Cyclic Voltammetry. J Vis Exp. 2010;(39):1833. [Link]

  • Moradi M, et al. Structural mechanisms for VMAT2 inhibition by tetrabenazine. Elife. 2024 Mar 22;13:e91542. [Link]

  • GZ-793A, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine. J Neurochem. 2013 Oct;127(2):181-90. [Link]

  • What are VMAT2 inhibitors and how do you quickly get the latest development progress?. Synapse. 2023 Dec 27. [Link]

  • VMAT2 Inhibitors in Neuropsychiatric Disorders. ResearchGate. [Link]

  • Drug inhibition and substrate transport mechanisms of human VMAT2. Nat Commun. 2025 Jan 2;16(1):1. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-benzyl-4-(2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

The structural components of 1-benzyl-4-(2-phenylpropyl)piperazine, a tertiary amino compound, suggest that it should be handled with care, assuming it may possess hazards similar to other piperazine derivatives, which can include corrosivity, toxicity, and skin sensitization.[2][3] Therefore, treating this compound as hazardous waste is a critical precautionary measure.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is essential. Based on the known hazards of analogous piperazine compounds, 1-benzyl-4-(2-phenylpropyl)piperazine should be presumed to be a hazardous substance.[1][3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and aerosols.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin contact, which may cause irritation or allergic reactions.[2][4]
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside a chemical fume hood or if there is a risk of generating dust or aerosols.To prevent inhalation of potentially harmful airborne particles.[2]

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Waste Segregation and Container Selection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and regulatory compliance.[2]

  • Waste Classification : 1-benzyl-4-(2-phenylpropyl)piperazine waste should be categorized as non-halogenated organic waste.

  • Avoid Mixing : Never mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[2] It should also be kept separate from aqueous waste streams.[2]

  • Solid vs. Liquid Waste : Collect solid waste, such as the pure compound or contaminated labware (e.g., weighing paper, pipette tips), separately from any liquid waste solutions containing the compound.[2]

Waste Container Requirements:

  • Material : Use a clean, leak-proof, and chemically compatible hazardous waste container, such as one made of high-density polyethylene.[2]

  • Labeling : The container must be clearly labeled with a "Hazardous Waste" sticker.[1][2] The full chemical name, "1-benzyl-4-(2-phenylpropyl)piperazine," and any solvents present must be written on the label.[2] Include appropriate GHS hazard pictograms if known or suspected (e.g., Corrosion, Health Hazard).[2]

  • Sealing : The container must have a secure, tight-fitting lid and should be kept closed unless waste is actively being added.[2]

Step-by-Step Disposal Procedure

The following workflow outlines the safe collection and temporary storage of 1-benzyl-4-(2-phenylpropyl)piperazine waste pending professional disposal.

Caption: Workflow for the safe disposal of 1-benzyl-4-(2-phenylpropyl)piperazine.

  • Transfer Waste : Carefully transfer the waste compound into the designated hazardous waste container. If handling a solid, use spark-proof tools and minimize dust generation.[2]

  • Dispose of Contaminated Materials : Any items that have come into contact with 1-benzyl-4-(2-phenylpropyl)piperazine, such as gloves, weighing paper, and pipette tips, are considered hazardous waste and must be placed in the same container.[1][2]

  • Seal and Store : Securely close the waste container.[2] Store it in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2]

  • Professional Disposal : Arrange for the collection of the hazardous waste by a licensed disposal company.[2][5] The recommended final disposal method for this type of organic compound is high-temperature incineration at an approved facility.[2] Do not dispose of 1-benzyl-4-(2-phenylpropyl)piperazine down the drain or in regular trash.[2][6]

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately evacuate the affected area and ensure adequate ventilation.

  • Wear Appropriate PPE : Before attempting to clean the spill, don the full personal protective equipment as outlined in Section 1.

  • Contain and Absorb : For liquid spills, use an inert absorbent material such as vermiculite or dry sand to contain and absorb the substance.[1] For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]

  • Collect and Dispose : Place the contaminated absorbent material and any other contaminated items into a sealed, airtight container.[2] Label the container as hazardous waste and dispose of it according to the procedures detailed above.[2]

Decontamination of "Empty" Containers

An "empty" container that previously held 1-benzyl-4-(2-phenylpropyl)piperazine must be decontaminated before it can be disposed of as non-hazardous waste or recycled.[2]

  • Handling : Treat the uncleaned, empty container with the same precautions as the product itself.[2]

  • Decontamination : Rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection : The solvent rinsate must be collected as hazardous waste and placed in the appropriate labeled container for disposal.[2]

Regulatory Compliance

All hazardous waste disposal activities are strictly regulated under the Resource Conservation and Recovery Act (RCRA) to ensure "cradle-to-grave" management. It is imperative to adhere to your institution's specific chemical waste disposal procedures, which are typically managed by the Environmental Health and Safety (EHS) office.[1] Maintain accurate records of all hazardous waste generated and disposed of, as required by federal and state regulations.[7]

This guide is intended to provide a framework for the safe and compliant disposal of 1-benzyl-4-(2-phenylpropyl)piperazine. Always consult your institution's EHS office for specific guidance and protocols.

References

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。